Product packaging for Z-Pro-Prolinal(Cat. No.:CAS No. 88795-32-8)

Z-Pro-Prolinal

Cat. No.: B3064193
CAS No.: 88795-32-8
M. Wt: 330.4 g/mol
InChI Key: ORZXYSPOAVJYRU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Pro-Prolinal, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O4 B3064193 Z-Pro-Prolinal CAS No. 88795-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZXYSPOAVJYRU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008412
Record name Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88795-32-8
Record name Phenylmethyl (2S)-2-[[(2S)-2-formyl-1-pyrrolidinyl]carbonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88795-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Pro-prolinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088795328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88795-32-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Z-PRO-PROLINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM8D0GKX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Role of Prolyl Oligopeptidase (POP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions and Therapeutic Potential of Prolyl Oligopeptidase.

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that has garnered significant attention in the scientific community for its multifaceted role in human physiology and pathology. This ubiquitously expressed enzyme is implicated in a wide array of biological processes, ranging from neuropeptide metabolism to cellular signaling and protein aggregation.[1][2][3] Its involvement in neurodegenerative diseases, cancer, and inflammatory conditions has positioned POP as a compelling target for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the core biological functions of POP, methodologies for its study, and its role in key signaling pathways.

Core Biological Functions of Prolyl Oligopeptidase

POP is a cytosolic enzyme, though it can be secreted under certain inflammatory conditions, that specifically cleaves peptide bonds on the C-terminal side of proline residues within short peptides, typically less than 30 amino acids in length.[3] This enzymatic activity is central to many of its physiological roles. However, a growing body of evidence also points to non-enzymatic functions of POP, mediated through protein-protein interactions.[1][6]

Enzymatic Role: Neuropeptide and Hormone Regulation

POP plays a crucial role in the maturation and degradation of various proline-containing neuropeptides and peptide hormones.[3] This function is critical for regulating their biological activity. Key substrates of POP include:

  • Substance P: A neuropeptide involved in pain perception, inflammation, and mood regulation.

  • Arginine-Vasopressin (AVP): A hormone that controls water reabsorption in the kidneys and is also involved in social behavior and memory.

  • Thyrotropin-Releasing Hormone (TRH): A hypothalamic hormone that stimulates the release of thyroid-stimulating hormone and prolactin.

  • Oxytocin: A hormone and neurotransmitter involved in social bonding, childbirth, and lactation.[3]

By modulating the levels of these and other bioactive peptides, POP influences a wide range of physiological processes, including learning, memory, and blood pressure regulation.[7]

Non-Enzymatic Role: Protein-Protein Interactions and Signaling

Beyond its catalytic activity, POP engages in significant protein-protein interactions that are independent of its enzymatic function.[6] These interactions are increasingly recognized as critical to its biological impact. Notable binding partners include:

  • α-Synuclein: POP has been shown to directly interact with α-synuclein, a protein centrally implicated in Parkinson's disease. This interaction promotes the dimerization and subsequent aggregation of α-synuclein, a key pathological event in synucleinopathies.[7][8]

  • Growth-Associated Protein 43 (GAP-43): POP binds to GAP-43, a crucial protein for neuronal growth cone formation, axon guidance, and synaptic plasticity.[1][6] This interaction appears to be independent of POP's peptidase activity and suggests a role in neuronal development and repair.[1]

These non-enzymatic functions highlight the complexity of POP's biological role and offer alternative avenues for therapeutic intervention.

Quantitative Data on Prolyl Oligopeptidase

A thorough understanding of POP's function requires quantitative data on its enzymatic activity, inhibition, and expression. The following tables summarize key quantitative parameters for researchers.

Kinetic Parameters of POP with Various Substrates

The efficiency of POP in cleaving its substrates can be quantified by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat).

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Z-Gly-Pro-pNA62.5--[9]
Suc-Ala-Pro-pNA100 - 4000--[10]
Z-Gly-Pro-AMC---[11]
Bradykinin---[12]
Inhibitory Constants of Selected POP Inhibitors

A variety of synthetic and naturally occurring compounds have been identified as POP inhibitors. Their potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

InhibitorIC50 (nM)Ki (nM)Source
Z-Pro-Prolinal--[4]
KYP-2047-0.023[13]
S-17092--[1]
JTP-4819--[13]
SUAM-1221-0.97[13]
Tissue Distribution of POP Activity

POP is widely distributed throughout the human body, with varying levels of activity in different tissues.

TissuePOP Activity (pmol/min/mg protein)Source
Renal CortexHigh[11]
TestisHigh[11]
LymphocytesHigh[11]
ThrombocytesHigh[11]
BrainHigh[14]
LiverLow[15]
Prostate TumorsSignificantly Higher than Healthy Tissue[11]
Lung TumorsSignificantly Higher than Healthy Tissue[11]

Note: This table provides a qualitative and semi-quantitative summary. Precise quantitative values can vary significantly depending on the assay methodology and sample preparation.

Key Signaling Pathways Involving Prolyl Oligopeptidase

POP is integrated into several critical cellular signaling pathways, influencing cellular function through both its enzymatic and non-enzymatic activities.

POP and the Inositol Phosphate Signaling Pathway

POP has been shown to modulate the inositol phosphate (IP) signaling pathway.[2][6] Inhibition of POP leads to an elevation of inositol (1,4,5) trisphosphate (IP3), a key second messenger that regulates intracellular calcium levels.[16] This interaction is thought to occur through POP's influence on multiple inositol polyphosphate phosphatase (MIPP).[6]

Inositol_Phosphate_Pathway POP Prolyl Oligopeptidase (POP) MIPP Multiple Inositol Polyphosphate Phosphatase (MIPP) POP->MIPP regulates IP5_IP6 Inositol Pentakisphosphate (IP5) & Inositol Hexakisphosphate (IP6) MIPP->IP5_IP6 dephosphorylates Gene_Expression Gene Expression MIPP->Gene_Expression regulates IP3 Inositol (1,4,5) Trisphosphate (IP3) IP5_IP6->IP3 leads to increased Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release POP_Inhibitor POP Inhibitor POP_Inhibitor->POP

POP's role in the Inositol Phosphate Signaling Pathway.
POP in α-Synuclein Aggregation

POP's direct interaction with α-synuclein is a critical step in the pathological aggregation cascade associated with Parkinson's disease.[8] POP appears to act as a catalyst, promoting the formation of α-synuclein dimers, which then serve as seeds for the formation of larger, toxic oligomers and fibrils.[7][8]

Alpha_Synuclein_Aggregation aSyn_Monomer α-Synuclein Monomer aSyn_Dimer α-Synuclein Dimer aSyn_Monomer->aSyn_Dimer POP Prolyl Oligopeptidase (POP) POP->aSyn_Dimer promotes Oligomers Toxic Oligomers aSyn_Dimer->Oligomers Fibrils Lewy Body Fibrils Oligomers->Fibrils POP_Inhibitor POP Inhibitor POP_Inhibitor->POP

POP-mediated α-Synuclein Aggregation Pathway.
POP and GAP-43 in Neuronal Growth Cone Dynamics

The interaction between POP and GAP-43 is implicated in the regulation of neuronal growth cone dynamics, a fundamental process in neural development and regeneration.[1][17] While the precise downstream signaling cascade is still under investigation, this interaction is independent of POP's catalytic activity and is crucial for proper axon guidance and synaptic plasticity.[1]

POP_GAP43_Interaction POP Prolyl Oligopeptidase (POP) GAP43 Growth-Associated Protein 43 (GAP-43) POP->GAP43 binds to Growth_Cone Neuronal Growth Cone GAP43->Growth_Cone localizes to Actin_Dynamics Actin Cytoskeleton Dynamics GAP43->Actin_Dynamics regulates Axon_Guidance Axon Guidance & Synaptic Plasticity Actin_Dynamics->Axon_Guidance controls

POP-GAP-43 Interaction in Neuronal Growth Cones.

Experimental Protocols for the Study of Prolyl Oligopeptidase

Reliable and reproducible experimental protocols are essential for advancing our understanding of POP. This section provides detailed methodologies for key assays.

Prolyl Oligopeptidase Activity Assay

This protocol describes a fluorometric assay to measure the enzymatic activity of POP.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • POP enzyme (recombinant or purified from tissue)

  • Substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) dissolved in DMSO to a stock concentration of 10 mM.

  • 96-well black microplate

  • Fluorometer (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the POP enzyme in Assay Buffer.

  • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank control with 50 µL of Assay Buffer only.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately measure the fluorescence in kinetic mode for at least 15 minutes, with readings taken every minute.

  • Calculate the rate of reaction (RFU/min) from the linear portion of the curve.

  • Subtract the rate of the blank control from the rates of the enzyme samples.

  • Convert the rate to pmol/min using a standard curve of free 7-amino-4-methylcoumarin (AMC).

POP_Activity_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, POP Enzyme Dilutions, and Substrate Solution start->prep_reagents add_enzyme Add POP Enzyme to Microplate Wells prep_reagents->add_enzyme pre_incubate Pre-incubate at 37°C for 5 minutes add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Mode) add_substrate->measure_fluorescence calculate_rate Calculate Rate of Reaction (RFU/min) measure_fluorescence->calculate_rate analyze_data Analyze Data and Determine POP Activity calculate_rate->analyze_data end End analyze_data->end

Workflow for a Fluorometric POP Activity Assay.
Prolyl Oligopeptidase Inhibitor Screening Assay

This protocol outlines a high-throughput screening assay to identify and characterize POP inhibitors.

Materials:

  • Same as for the activity assay.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • Positive control inhibitor (e.g., this compound).

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

  • In a 96-well black microplate, add 25 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control (blank).

  • Add 25 µL of a fixed concentration of POP enzyme to each well (except the no-enzyme control).

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 50 µL of the Z-Gly-Pro-AMC substrate working solution.

  • Measure the fluorescence in kinetic mode as described in the activity assay protocol.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of POP and Interacting Proteins

This protocol describes a method to investigate the interaction of POP with its binding partners in a cellular context.

Materials:

  • Cell lysate from cells expressing the proteins of interest.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

  • Primary antibody against POP (bait protein).

  • Protein A/G magnetic beads or agarose resin.

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Western blot reagents.

Procedure:

  • Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice.

  • Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody against POP to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.

Conclusion

Prolyl oligopeptidase is a complex and fascinating enzyme with diverse biological roles that extend beyond its peptidase activity. Its involvement in critical signaling pathways and its association with a range of debilitating diseases make it a prime target for therapeutic intervention. The data and protocols presented in this technical guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation into the intricate world of POP, with the ultimate goal of translating this knowledge into novel and effective therapies.

References

Z-Pro-Prolinal's Pivotal Role in the Angiotensin Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-Pro-Prolinal and its significant role within the angiotensin pathway. This compound, a potent and selective inhibitor of prolyl oligopeptidase (POP), offers a valuable tool for investigating the nuanced regulation of this critical physiological system. This document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details relevant experimental methodologies, and visualizes the complex signaling cascades involved.

Introduction to the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. The classical pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the cleavage of angiotensin I by angiotensin-converting enzyme (ACE) to form the potent vasoconstrictor, angiotensin II.[1] However, the RAS is now understood to have a more complex and multifaceted nature, with counter-regulatory axes that modulate the effects of angiotensin II. A key component of this expanded system is the ACE2/Angiotensin-(1-7)/Mas receptor axis, which generally opposes the actions of the ACE/Angiotensin II/AT1 receptor axis.[2]

This compound: A Potent Inhibitor of Prolyl Oligopeptidase (POP)

This compound, also known as N-Benzyloxycarbonyl-L-prolyl-L-prolinal, is a specific and orally active inhibitor of prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PEP or PE).[3][4] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[5] This enzymatic activity positions POP as a key player in the metabolism of several biologically active peptides, including those within the angiotensin pathway.[5][6]

Chemical Properties of this compound:

PropertyValueReference
Synonyms Cbthis compound, Z-PP-CHO, Z-prolyl-prolinal[3]
CAS Number 88795-32-8[3]
Molecular Formula C18H22N2O4[3]
Molecular Weight 330.38 g/mol [3]

Mechanism of Action in the Angiotensin Pathway

This compound exerts its influence on the angiotensin pathway primarily through the inhibition of prolyl oligopeptidase. POP has been identified as a key enzyme in two significant processes related to angiotensin signaling:

  • Conversion of Angiotensin II to Angiotensin-(1-7): POP can directly convert Angiotensin II (Ang II) to the vasodilatory and anti-proliferative peptide Angiotensin-(1-7) [Ang-(1-7)].[6] This action contributes to the counter-regulatory arm of the RAS, balancing the vasoconstrictive effects of Ang II. By inhibiting POP, this compound can modulate the levels of Ang-(1-7).

  • Synthesis of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): POP is the primary enzyme responsible for the synthesis of the antifibrotic and anti-inflammatory tetrapeptide Ac-SDKP from its precursor, thymosin β4.[7][8][9] Ac-SDKP is in turn degraded by ACE. This places POP and its inhibitor, this compound, in a complex interplay with ACE and its inhibitors.

The following diagram illustrates the core components of the Renin-Angiotensin System and the points of intervention for this compound.

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Inactive Inactive Peptides AngI->Inactive Ang17 Angiotensin-(1-7) AngII->Ang17 AT1R AT1 Receptor (Vasoconstriction, etc.) AngII->AT1R MasR Mas Receptor (Vasodilation, etc.) Ang17->MasR Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI ACE->AngI POP POP POP->AngII ZPP This compound ZPP->POP Inhibits

Diagram 1: Role of this compound in the Renin-Angiotensin System.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against prolyl oligopeptidase has been quantified in several studies. Furthermore, its biological effect on the angiotensin pathway has been demonstrated in vivo.

Table 1: In Vitro Inhibitory Activity of this compound against POP

ParameterValueEnzyme SourceReference
IC₅₀ 0.4 nMPorcine PREP[4]
Ki 1 nMNot Specified[3]

Table 2: In Vivo Effect of this compound on Angiotensin-(1-7) Levels in Mice

A study investigating the conversion of Ang II to Ang-(1-7) in mice demonstrated the significant impact of this compound.[6]

Treatment GroupPlasma Ang-(1-7) (fmol/ml)p-value vs WT without ZPPReference
Wild-Type (WT) Mice after Ang II infusion 563 ± 51-[6]
WT Mice with ZPP after Ang II infusion 186 ± 60p=0.001[6]
ACE2⁻/⁻/PRCP⁻/⁻ Mice after Ang II infusion 537 ± 70-[6]
ACE2⁻/⁻/PRCP⁻/⁻ Mice with ZPP after Ang II infusion 50 ± 30p=0.0002[6]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. However, based on the methodologies described in the cited literature, the following sections provide a summary of the key experimental procedures used to investigate the role of this compound.

This protocol is a generalized summary based on common enzyme inhibition assay principles.

  • Enzyme and Substrate Preparation: A purified preparation of prolyl oligopeptidase is obtained. A suitable fluorogenic or chromogenic substrate for POP is prepared in a compatible buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The POP enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

This protocol is a summary of the in vivo methodology described by Serfozo et al. (2020).[6]

  • Animal Model: Wild-type and genetically modified mice (e.g., ACE2⁻/⁻/PRCP⁻/⁻) are used.

  • This compound Administration: A solution of this compound is administered to the treatment groups, typically via intraperitoneal injection or oral gavage, at a specified dose and time before the experiment.

  • Angiotensin II Infusion: A bolus of Angiotensin II is infused intravenously to stimulate the conversion to Angiotensin-(1-7).

  • Blood Sampling: At specific time points following Ang II infusion, blood samples are collected.

  • Peptide Extraction and Quantification: Plasma is separated, and angiotensin peptides are extracted using solid-phase extraction. The concentrations of Ang II and Ang-(1-7) are then quantified using a sensitive and specific method such as mass spectrometry or a radioimmunoassay.

  • Statistical Analysis: The data from different treatment groups are compared using appropriate statistical tests to determine the significance of the observed differences.

The following diagram illustrates a general workflow for such an in vivo experiment.

start Start animal_prep Animal Preparation (e.g., WT and KO Mice) start->animal_prep treatment Administer this compound or Vehicle animal_prep->treatment infusion Infuse Angiotensin II treatment->infusion sampling Collect Blood Samples at Timed Intervals infusion->sampling processing Plasma Separation and Peptide Extraction sampling->processing quantification Quantify Ang-(1-7) Levels (e.g., Mass Spectrometry) processing->quantification analysis Data Analysis and Comparison of Groups quantification->analysis end End analysis->end

Diagram 2: General workflow for in vivo evaluation of this compound.

The Broader Context and Future Directions

The inhibition of prolyl oligopeptidase by this compound has implications beyond the direct regulation of angiotensin peptides. As POP is involved in the metabolism of various neuropeptides, its inhibition may have effects on cognitive function and neurodegenerative processes.[3][5] The interplay between POP, ACE, and the generation of Ac-SDKP suggests that targeting POP could also be a strategy for modulating fibrosis and inflammation.[7][8][9]

Future research should aim to further elucidate the tissue-specific roles of POP in angiotensin metabolism and the long-term consequences of its inhibition. The development of more selective and potent POP inhibitors, guided by the understanding of compounds like this compound, holds promise for therapeutic interventions in cardiovascular and fibrotic diseases.

The following diagram illustrates the inhibitory mechanism of this compound on Prolyl Oligopeptidase.

POP_active Prolyl Oligopeptidase (Active Site) POP_bound POP-Substrate Complex POP_active->POP_bound Binds POP_inhibited POP-ZPP Complex (Inactive) POP_active->POP_inhibited Inhibited by Substrate Peptide Substrate (e.g., Angiotensin II) Substrate->POP_bound ZPP This compound ZPP->POP_inhibited Products Cleaved Peptides (e.g., Ang-(1-7)) POP_bound->Products Cleavage

Diagram 3: Mechanism of POP inhibition by this compound.

Conclusion

This compound is a powerful research tool for dissecting the complexities of the angiotensin pathway. Its specific inhibition of prolyl oligopeptidase has been instrumental in revealing the significant role of this enzyme in the conversion of Angiotensin II to Angiotensin-(1-7) and in the synthesis of the protective peptide Ac-SDKP. The quantitative data and experimental approaches outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting prolyl oligopeptidase in cardiovascular and related diseases.

References

Z-Pro-Prolinal's Interaction with the Bradykinin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Z-Pro-Prolinal, a potent prolyl oligopeptidase inhibitor, and the bradykinin system. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the underlying mechanisms, quantitative data, and relevant experimental protocols.

Introduction: this compound and the Bradykinin System

This compound is a highly potent and specific inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] This enzyme plays a crucial role in the metabolism of various proline-containing peptides. The bradykinin system is a key regulator of a multitude of physiological processes, including inflammation, blood pressure control, and pain signaling. Bradykinin, a nonapeptide, is the principal mediator of this system, exerting its effects through interaction with its receptors. The intersection of this compound's inhibitory action on POP and the metabolic pathway of bradykinin forms the basis of a significant pharmacological interaction.

The Core Interaction: Inhibition of Bradykinin Metabolism

The primary mechanism through which this compound interacts with the bradykinin system is by inhibiting prolyl oligopeptidase, an enzyme directly involved in the catabolism of bradykinin.[1][3] In fact, prolyl endopeptidase has been referred to as kininase B, highlighting its role in bradykinin degradation.[1] Bradykinin's amino acid sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) contains internal proline residues, making it a substrate for POP, which cleaves peptides on the C-terminal side of proline.[3][4]

By inhibiting POP, this compound effectively blocks a degradation pathway for bradykinin. This leads to a potential increase in the local concentration and half-life of bradykinin, thereby potentiating its physiological effects. This interaction is of significant interest in therapeutic areas where modulation of the bradykinin system is desirable.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's inhibitory action and the components of the bradykinin system.

Table 1: Inhibitory Activity of this compound against Prolyl Oligopeptidase

InhibitorTarget EnzymeIC50KiSource(s)
This compoundPorcine Prolyl Endopeptidase (PEP)0.4 nM-[1]
This compoundProlyl Oligopeptidase (POP)-1 nM[2]

Table 2: Key Components of the Bradykinin System

ComponentDescriptionReceptor SubtypesKey FunctionsSource(s)
BradykininA nonapeptide hormone.B1 and B2Vasodilation, inflammation, pain signaling, vascular permeability.[2][5][6]
B2 ReceptorConstitutively expressed G protein-coupled receptor.-Mediates most of the physiological effects of bradykinin.[7]
B1 ReceptorInducible G protein-coupled receptor.-Primarily involved in chronic inflammatory conditions.[7]

Signaling Pathways and Experimental Workflows

Bradykinin Metabolism and the Impact of this compound

The following diagram illustrates the metabolic pathway of bradykinin, highlighting the role of prolyl oligopeptidase and the inhibitory action of this compound.

Bradykinin_Metabolism cluster_bradykinin Bradykinin System cluster_enzymes Metabolizing Enzymes Kininogen Kininogen Kallikrein Kallikrein Bradykinin Bradykinin (Active) POP Prolyl Oligopeptidase (POP) (Kininase B) Bradykinin->POP Degradation ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Degradation Inactive_Metabolites Inactive Metabolites Kallikrein->Bradykinin Cleavage POP->Inactive_Metabolites ACE->Inactive_Metabolites ZProPro This compound ZProPro->POP Inhibition

Caption: Bradykinin Metabolism and this compound Inhibition.

Bradykinin B2 Receptor Signaling Pathway

This diagram outlines the primary signaling cascade initiated by the binding of bradykinin to its B2 receptor.

B2_Receptor_Signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage Bradykinin Bradykinin Bradykinin->B2R Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasodilation, Inflammation) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Bradykinin B2 Receptor Signaling Cascade.

Experimental Protocols

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like this compound on POP using a fluorogenic substrate.

Objective: To quantify the in vitro inhibitory potency of this compound against prolyl oligopeptidase.

Materials:

  • Purified prolyl oligopeptidase

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

  • In the wells of the microplate, add the assay buffer, the this compound dilutions (or vehicle control), and the purified prolyl oligopeptidase.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using the microplate reader. The cleavage of the substrate by POP releases the fluorophore, resulting in a measurable signal.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Bradykinin Quantification by Competitive ELISA

This protocol outlines a method for measuring bradykinin levels in biological samples, which can be used to assess the effect of this compound on bradykinin concentrations.[8][9][10]

Objective: To measure the concentration of bradykinin in biological samples (e.g., plasma, cell culture supernatant) following treatment with this compound.

Materials:

  • Bradykinin ELISA kit (containing bradykinin-coated plates, detection antibody, standards, and buffers)

  • Biological samples (e.g., plasma collected from this compound-treated and control subjects)

  • Microplate reader with absorbance detection

Procedure:

  • Prepare the biological samples according to the ELISA kit's instructions. This may involve extraction or dilution steps.

  • Prepare a standard curve using the provided bradykinin standards.

  • Add the standards and prepared samples to the wells of the bradykinin-coated microplate.

  • Add the detection antibody (often a polyclonal antibody conjugated to an enzyme like HRP) to each well. In a competitive ELISA format, the bradykinin in the sample will compete with the coated bradykinin for binding to the detection antibody.

  • Incubate the plate as per the kit's instructions to allow for the competitive binding to occur.

  • Wash the plate to remove any unbound antibody and sample components.

  • Add the substrate solution (e.g., TMB) to each well. The enzyme on the bound detection antibody will catalyze a color change.

  • Stop the reaction with a stop solution.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of bradykinin in the sample.

  • Calculate the bradykinin concentration in the samples by interpolating their absorbance values from the standard curve.

Conclusion and Future Directions

The interaction between this compound and the bradykinin system is predicated on the potent and specific inhibition of prolyl oligopeptidase, a key enzyme in bradykinin metabolism. This inhibition is expected to increase the bioavailability of bradykinin, thereby amplifying its physiological effects. This technical guide has provided a foundational understanding of this interaction, including the mechanism, quantitative data, and relevant experimental approaches.

Future research should focus on in vivo studies to directly measure the impact of this compound administration on bradykinin levels and downstream physiological outcomes in various preclinical models. Such investigations will be crucial in elucidating the full therapeutic potential of targeting the this compound-bradykinin axis in diseases characterized by dysregulation of the bradykinin system.

References

Z-Pro-Prolinal in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic avenues. One such avenue is the inhibition of prolyl oligopeptidase (POP), a serine protease implicated in the neurodegenerative cascades of AD. This technical guide provides an in-depth overview of Z-Pro-Prolinal, a potent POP inhibitor, and its applications in Alzheimer's disease research. We will delve into its mechanism of action, relevant signaling pathways, and detailed experimental protocols, presenting quantitative data in a structured format to facilitate analysis and future research endeavors. While in vivo efficacy data for this compound in AD models remains to be fully elucidated, its potent enzymatic inhibition and effects in cellular models underscore its potential as a valuable research tool and a scaffold for the development of novel AD therapeutics.

Introduction to Prolyl Oligopeptidase and this compound

Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase (PEP), is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. In the central nervous system, POP is involved in the metabolism of several neuropeptides and peptide hormones that play roles in learning and memory. Elevated POP activity has been observed in the brains of Alzheimer's disease patients, suggesting its involvement in the pathophysiology of the disease.

This compound (N-Benzyloxycarbonyl-L-prolyl-L-prolinal) is a potent and selective, transition-state analog inhibitor of prolyl oligopeptidase. Its aldehyde group forms a reversible covalent bond with the active site serine of POP, leading to potent inhibition of its enzymatic activity. This characteristic makes this compound a valuable tool for studying the physiological and pathological roles of POP and a lead compound for the design of novel therapeutic agents.

Quantitative Data on this compound

The inhibitory potency of this compound against prolyl oligopeptidase has been characterized in various studies. The following tables summarize the key quantitative data available.

ParameterValueSpecies/Enzyme SourceReference
IC₅₀ 0.4 nMPorcine PREP[1]
IC₅₀ 4.2 nMLeishmania infantum rPOPLi[2]
Kᵢ 1 nMProlyl Oligopeptidase (POP)[3]

Table 1: In Vitro Inhibitory Activity of this compound against Prolyl Oligopeptidase.

Cell LineAssayEffect of this compoundReference
CV1-P (Monkey Fibroblast)6-OHDA-induced GAPDH translocationInhibition of translocation[4]
CV1-P (Monkey Fibroblast)6-OHDA-induced ROS productionBlocked ROS production to control levels[4]
SH-SY5Y (Human Neuroblastoma)6-OHDA-induced GAPDH translocationNo prevention of translocation[4]
SH-SY5Y (Human Neuroblastoma)6-OHDA-induced ROS productionNo effect[4]

Table 2: Cellular Effects of this compound in In Vitro Models.

Signaling Pathways Modulated by this compound in the Context of Alzheimer's Disease

The therapeutic potential of this compound in Alzheimer's disease is hypothesized to stem from its ability to modulate key signaling pathways implicated in the disease's pathology, primarily the tau phosphorylation cascade.

The POP-PP2A-Tau Axis

A critical mechanism through which POP inhibition is thought to exert its neuroprotective effects is by modulating the activity of Protein Phosphatase 2A (PP2A). PP2A is a major tau phosphatase in the brain, and its dysfunction is a key contributor to tau hyperphosphorylation and the formation of neurofibrillary tangles (NFTs), a hallmark of AD. POP has been shown to negatively regulate PP2A activity. Therefore, inhibition of POP by this compound is expected to restore PP2A activity, leading to dephosphorylation of tau and a reduction in tau pathology.

POP_PP2A_Tau_Pathway ZPro This compound POP Prolyl Oligopeptidase (POP) ZPro->POP Inhibits PP2A_active Active PP2A POP->PP2A_active Inhibits PP2A_inactive Inactive PP2A pTau Hyperphosphorylated Tau PP2A_active->pTau Dephosphorylates Tau Normal Tau pTau->Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates to form

POP-PP2A-Tau Signaling Pathway.
The Akt/GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a key kinase responsible for the phosphorylation of tau protein. The activity of GSK-3β is regulated by the upstream kinase Akt (Protein Kinase B). Activation of the PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK-3β, thereby reducing tau phosphorylation. While direct evidence for this compound's effect on the Akt/GSK-3β pathway is limited, the restoration of PP2A activity by POP inhibitors can indirectly influence this pathway, as PP2A can dephosphorylate and inactivate Akt. However, the predominant effect of POP inhibition in the context of tau pathology is believed to be the direct activation of PP2A, leading to tau dephosphorylation.

Akt_GSK3b_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3β Regulation cluster_tau Tau Phosphorylation PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b_active Active GSK-3β Akt->GSK3b_active Inhibits (by phosphorylation) GSK3b_inactive Inactive GSK-3β (p-GSK-3β) GSK3b_active->GSK3b_inactive Tau Tau GSK3b_active->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau

Akt/GSK-3β Signaling Pathway in Tau Phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in Alzheimer's disease research.

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of this compound against POP.

Materials:

  • Recombinant human prolyl oligopeptidase

  • This compound

  • Assay buffer: 50 mM KH₂PO₄, 1.5 mM MgCl₂, 10 mM NaCl, 1 mM EDTA, pH 7.4[5]

  • Substrate: Suc-Gly-Pro-AMC (7-amino-4-methylcoumarin)[5]

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include wells with assay buffer and DMSO as controls.

  • Add 80 µL of recombinant POP solution (final concentration ~1-5 nM) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate Suc-Gly-Pro-AMC (final concentration ~50-100 µM).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.[5]

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of Phosphorylated Tau

This protocol describes the detection of changes in tau phosphorylation in cell lysates after treatment with this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture neuronal cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-tau, total-tau, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-tau levels to total-tau and/or β-actin.

Autophagy Flux Assay

This protocol is for assessing the effect of this compound on autophagic flux in neuronal cells.

Materials:

  • Neuronal cell line stably expressing a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3)

  • This compound

  • Bafilomycin A1 (lysosomal inhibitor)

  • Fluorescence microscope

Procedure:

  • Culture the mRFP-GFP-LC3 expressing neuronal cells on glass-bottom dishes.

  • Treat the cells with this compound or vehicle for the desired time.

  • In a parallel set of experiments, co-treat the cells with this compound and Bafilomycin A1 (100 nM) for the last 2-4 hours of the incubation period.

  • Fix the cells with 4% paraformaldehyde.

  • Acquire images using a fluorescence microscope with appropriate filters for GFP (autophagosomes) and RFP (autophagosomes and autolysosomes).

  • Quantify the number of green (GFP-positive) and red (RFP-positive) puncta per cell.

  • Autophagic flux is determined by the increase in the number of autophagosomes (yellow puncta in merged images) in the presence of Bafilomycin A1 compared to its absence. An increase in both yellow and red puncta upon this compound treatment, which is further enhanced by Bafilomycin A1, indicates an induction of autophagy.

Experimental and logical workflow for screening POP inhibitors

The following diagram illustrates a typical workflow for the screening and validation of prolyl oligopeptidase inhibitors like this compound for Alzheimer's disease research.

Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models (Hypothetical for this compound) A1 Primary Screening: POP Inhibition Assay A2 Secondary Screening: Determine IC₅₀ and Kᵢ A1->A2 A3 Selectivity Profiling: Against other proteases A2->A3 B1 Target Engagement: Cellular Thermal Shift Assay (CETSA) A3->B1 Lead Compounds B2 Downstream Effects: - p-Tau Western Blot - Autophagy Flux Assay B1->B2 B3 Toxicity Assessment: MTT Assay B2->B3 C1 Pharmacokinetics: BBB penetration B3->C1 Promising Candidates C2 Efficacy Studies: - Scopolamine-induced amnesia model - Transgenic AD models (e.g., APP/PS1, 3xTg-AD) C1->C2 C3 Behavioral Tests: Morris Water Maze, Y-Maze C2->C3 C4 Histopathology: Aβ plaque and NFT analysis C2->C4

References

Z-Pro-Prolinal: A Technical Guide for Studying Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Prolinal, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease that cleaves small peptides on the C-terminal side of proline residues.[1] This technical guide provides an in-depth overview of this compound as a crucial tool for investigating protein degradation and related cellular processes. Its high specificity and well-characterized mechanism of action make it an invaluable reagent for researchers in cell biology, neuroscience, and drug discovery.

The primary mechanism of this compound involves the formation of a reversible hemiacetal adduct with the active-site serine residue of POP, effectively blocking its catalytic activity.[2] While POP is not a core component of the ubiquitin-proteasome system, its role in processing signaling peptides and its implications in various cellular stress responses make its inhibition a key area of study in the broader context of protein homeostasis. This guide will detail the use of this compound in various experimental settings, present quantitative data on its efficacy, and provide comprehensive protocols for its application.

Data Presentation

Inhibitory Potency of this compound
Target EnzymeInhibitorKi (nM)IC50 (nM)Organism/SourceReference
Prolyl Oligopeptidase (POP)This compound1-Not Specified
Prolyl Oligopeptidase (POP)This compound0.35-Not Specified[2]
Porcine Prolyl Endopeptidase (PREP)This compound-0.4Porcine[1]
Substrate Specificity of Prolyl Oligopeptidase

The following table summarizes the preferred amino acid motifs at positions P1' and P2' (immediately C-terminal to the cleaved proline) for prolyl oligopeptidase, providing context for the types of protein degradation processes that this compound can be used to study. Data is presented as a fold change in cleavage efficiency for selective IQFP (internally quenched fluorescent peptide) motifs.[3]

P2' ResidueP1' ResidueFold Change
N/QP2.39
I/LS/T3.55
K/RA/V2.10
S/TF/Y2.03

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ubiquitin ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Z_Pro_Prolinal_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cells Culture Cells (e.g., CV1-P, SH-SY5Y) ZPP Pre-treat with This compound Cells->ZPP Toxicant Induce Stress (e.g., 6-OHDA) WB Western Blot (Protein Levels/Localization) Toxicant->WB ROS_Assay ROS Assay (e.g., DCFH-DA) Toxicant->ROS_Assay POP_Assay POP Activity Assay (Fluorogenic Substrate) Toxicant->POP_Assay ZPP->Toxicant

Caption: Experimental workflow for studying the effects of this compound.

Experimental Protocols

In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol is adapted from fluorimetric assays used to determine POP activity.[4]

Materials:

  • Purified prolyl oligopeptidase

  • This compound

  • Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-4-methylcoumarinyl-7-amide)

  • 96-well black microplate

  • Fluorimetric plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well black microplate, add the purified POP enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for 7-amino-4-methylcoumarin) over a set period (e.g., 30 minutes) in kinetic mode.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Cell-Based Protein Degradation Assay Using Western Blot

This protocol outlines a general method to assess the effect of this compound on the levels of a target protein.[5][6]

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Harvest the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels.

GAPDH Translocation Assay by Immunofluorescence

This protocol is based on methods to visualize the subcellular localization of proteins.[7][8]

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against GAPDH

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a culture plate and allow them to attach.

  • Treat the cells with this compound and/or a stress-inducing agent as per the experimental design.

  • After treatment, wash the cells with PBS and fix them with fixation solution for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with permeabilization solution for 10 minutes.

  • Wash with PBS and block with blocking solution for 1 hour.

  • Incubate with the primary anti-GAPDH antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the subcellular localization of GAPDH using a fluorescence microscope and capture images.

Intracellular Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[9][10][11][12][13]

Materials:

  • Cell line of interest

  • Cell culture medium (phenol red-free recommended)

  • This compound

  • DCFH-DA stock solution (in DMSO)

  • ROS-inducing agent (e.g., H2O2) as a positive control

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Pre-treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

  • Load the cells with DCFH-DA working solution (typically 5-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS or serum-free medium to remove excess dye.

  • Add back the treatment medium (with or without this compound and/or an ROS-inducing agent).

  • Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader.

  • Alternatively, visualize and capture images of the cells using a fluorescence microscope with a FITC filter set.

  • Quantify the fluorescence intensity and normalize to a cell viability assay if necessary.

Conclusion

This compound is a powerful and specific inhibitor of prolyl oligopeptidase, making it an essential tool for researchers investigating the roles of this enzyme in various cellular processes, including the regulation of signaling peptides and cellular stress responses. This guide has provided a comprehensive overview of its application, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways. By utilizing the information and methodologies presented here, researchers can effectively employ this compound to advance our understanding of protein degradation and its implications in health and disease.

References

An In-depth Technical Guide to the Chemical Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal, a potent inhibitor of prolyl endopeptidase. The synthesis involves a multi-step process commencing with the protection of L-proline, followed by peptide coupling and a final selective reduction to yield the desired dipeptide aldehyde. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway through a detailed workflow diagram.

Synthetic Strategy

The synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal is strategically divided into three key stages:

  • Protection of L-proline: The amino group of L-proline is protected with a benzyloxycarbonyl (Cbz or Z) group to prevent unwanted side reactions during the subsequent peptide coupling step.

  • Dipeptide Formation: The N-protected L-proline is coupled with the methyl ester of L-proline to form the dipeptide, N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester. This reaction is typically facilitated by coupling agents to ensure high efficiency and minimize racemization.

  • Selective Reduction: The methyl ester of the dipeptide is selectively reduced to the corresponding aldehyde using a hydride-based reducing agent under carefully controlled conditions to avoid over-reduction to the alcohol.

This synthetic route is illustrated in the workflow diagram below.

Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal cluster_0 Stage 1: Protection cluster_1 Stage 2: Dipeptide Formation cluster_2 Stage 3: Selective Reduction L-proline L-proline N-Cbz-L-proline N-Cbz-L-proline L-proline->N-Cbz-L-proline Benzyl Chloroformate, Base Dipeptide_ester N-Cbz-L-prolyl-L-proline methyl ester N-Cbz-L-proline->Dipeptide_ester DCC, HOBt L-proline_ester L-proline methyl ester L-proline_ester->Dipeptide_ester Final_Product N-Cbz-L-prolyl-L-prolinal Dipeptide_ester->Final_Product DIBAL-H, -78°C

Caption: Synthetic workflow for N-Benzyloxycarbonyl-L-prolyl-L-prolinal.

Experimental Protocols

Stage 1: Synthesis of N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

This procedure outlines the protection of the amino group of L-proline using benzyl chloroformate.

Materials:

  • L-proline

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve L-proline in an aqueous solution of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzyl chloroformate and a solution of sodium hydroxide simultaneously in portions, maintaining the temperature below 5 °C and the pH between 9 and 10.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Wash the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.

  • Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid, leading to the precipitation of the product.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-Benzyloxycarbonyl-L-proline as a white solid.

Stage 2: Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-proline Methyl Ester

This protocol details the coupling of Z-Pro-OH with L-proline methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)

  • L-proline methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Benzyloxycarbonyl-L-proline and 1-hydroxybenzotriazole in dichloromethane.

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide.

  • In a separate flask, suspend L-proline methyl ester hydrochloride in dichloromethane and add N-methylmorpholine to neutralize the hydrochloride salt.

  • Add the solution of L-proline methyl ester to the activated Z-Pro-OH solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester.

Stage 3: Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal

This final step involves the selective reduction of the dipeptide ester to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H).

Materials:

  • N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester

  • Diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous toluene or dichloromethane

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

  • Dissolve N-Benzyloxycarbonyl-L-prolyl-L-proline methyl ester in anhydrous toluene or dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminum hydride (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-Benzyloxycarbonyl-L-prolyl-L-prolinal.

  • The product can be further purified by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical yields and purity data for each step of the synthesis.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (hours)Yield (%)Purity (%)
1N-Benzyloxycarbonyl-L-prolineL-proline1 : 1.2 (Cbz-Cl)Dioxane/Water385-95>98
2N-Cbz-L-prolyl-L-proline methyl esterN-Cbz-L-proline1 : 1.1 (DCC) : 1.1 (HOBt)DCM/DMF12-1670-85>97
3N-Cbz-L-prolyl-L-prolinalN-Cbz-L-prolyl-L-proline methyl ester1 : 1.1 (DIBAL-H)Toluene2-360-75>95

Logical Relationships and Signaling Pathways

The synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal follows a linear and logical progression of standard organic transformations. The key relationships between the steps are outlined below in the DOT language diagram.

Synthetic_Logic Start L-proline Protection N-Protection (Cbz group) Start->Protection Prevents self-coupling Peptide_Coupling Peptide Coupling (DCC/HOBt) Protection->Peptide_Coupling Enables selective C-terminus activation Reduction Selective Reduction (DIBAL-H) Peptide_Coupling->Reduction Forms dipeptide backbone Target N-Cbz-L-prolyl-L-prolinal Reduction->Target Generates target aldehyde

Caption: Logical flow of the synthetic strategy.

This guide provides a robust framework for the successful synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinal. Researchers should note that optimization of reaction conditions, particularly for the final reduction step, may be necessary to maximize yield and purity. Standard laboratory safety precautions should be followed throughout all experimental procedures.

Z-Pro-Prolinal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 88795-32-8

This in-depth technical guide provides a comprehensive overview of Z-Pro-Prolinal (Cbthis compound), a potent and selective inhibitor of prolyl oligopeptidase (POP). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, experimental protocols, and biological significance of this compound.

Chemical Properties

This compound is a synthetic dipeptide aldehyde that acts as a transition-state analog inhibitor. Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₈H₂₂N₂O₄[1][2][3]
Molecular Weight 330.38 g/mol [1][2][3]
Appearance White to tan powder[1]
Solubility Soluble in DMSO (≥10 mg/mL; 25 mM)[1][4]
Storage Temperature -20°C[1]
Storage Conditions Desiccated[1]
Purity ≥97% (HPLC)[1][4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis, purification, and analysis of this compound. The following sections provide generalized methodologies based on established synthetic and analytical chemistry principles for similar peptide aldehydes.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of N-benzyloxycarbonyl-L-proline with L-prolinol, followed by oxidation of the resulting alcohol to the aldehyde. A general outline of the synthesis is described below.[5]

Step 1: Synthesis of L-Prolinol

L-proline is reduced to L-prolinol. A common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) at reduced temperatures.

  • Materials: L-proline, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • A solution of L-proline in anhydrous THF is slowly added to a stirred suspension of LiAlH₄ in THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then refluxed for several hours.

    • After cooling, the reaction is quenched by the sequential addition of water and an aqueous solution of NaOH.

    • The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • The solvent is removed under reduced pressure to yield crude L-prolinol, which can be purified by distillation or chromatography.

Step 2: Coupling of N-Benzyloxycarbonyl-L-proline and L-Prolinol

The N-protected proline is coupled with L-prolinol to form the dipeptide alcohol, N-Benzyloxycarbonyl-L-prolyl-L-prolinol. Standard peptide coupling reagents are used for this step.

  • Materials: N-Benzyloxycarbonyl-L-proline (Z-Pro-OH), L-prolinol, a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), an activating agent (e.g., N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)), a suitable solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)), and a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).

  • Procedure:

    • N-Benzyloxycarbonyl-L-proline is dissolved in an anhydrous solvent, and the coupling and activating agents are added at 0°C.

    • After a short activation period, a solution of L-prolinol and a base in the same solvent is added to the mixture.

    • The reaction is stirred at room temperature overnight.

    • The reaction mixture is then filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

    • The filtrate is washed sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude dipeptide alcohol.

Step 3: Oxidation to this compound

The terminal alcohol of the dipeptide is oxidized to the corresponding aldehyde, this compound. A mild oxidizing agent is required to avoid over-oxidation to the carboxylic acid.

  • Materials: N-Benzyloxycarbonyl-L-prolyl-L-prolinol, an oxidizing agent (e.g., Dess-Martin periodinane (DMP) or Swern oxidation reagents: oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine).

  • Procedure (using Dess-Martin periodinane):

    • The dipeptide alcohol is dissolved in a suitable solvent such as dichloromethane.

    • Dess-Martin periodinane is added in one portion, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

    • The layers are separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound is typically purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal gradient is determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry, adsorbed material is loaded onto the top of the prepared silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC, and those containing the pure product are combined.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase method is typically employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for peptides and related compounds.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection at a wavelength of 214 nm or 254 nm is appropriate for the benzyloxycarbonyl group.

  • Sample Preparation: A dilute solution of this compound is prepared in the mobile phase or a compatible solvent like acetonitrile or DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the protons of the two proline rings, and the aldehyde proton.

  • ¹³C NMR: The spectrum will display signals for all 18 carbon atoms, including the characteristic aldehyde carbonyl carbon, the amide carbonyl carbons, and the carbons of the aromatic ring and the proline residues.[5]

Mechanism of Action and Biological Significance

This compound is a highly potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[4]

The inhibitory mechanism of this compound involves the formation of a stable, covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine residue in the active site of POP.[6] This transition-state analog effectively blocks the enzyme's catalytic activity.

POP plays a significant role in the regulation of various neuropeptides and peptide hormones, including substance P and arginine-vasopressin.[4][7] By inhibiting POP, this compound can increase the levels of these neuropeptides in the brain, which has implications for cognitive function, memory, and mood.[4] Dysregulation of POP activity has been linked to several neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1][8] Therefore, inhibitors of POP like this compound are valuable tools for studying the role of this enzyme in health and disease and represent potential therapeutic agents for these conditions.

Signaling Pathway

The following diagram illustrates the role of prolyl oligopeptidase in neuropeptide regulation and the inhibitory effect of this compound.

Prolyl_Oligopeptidase_Pathway cluster_0 Prolyl Oligopeptidase (POP) Activity cluster_1 Inhibition by this compound cluster_2 Downstream Effects Neuropeptides Neuropeptides POP POP Neuropeptides->POP Substrate Inactive_Fragments Inactive_Fragments POP->Inactive_Fragments Cleavage POP_Inhibited POP (Inhibited) Increased_Neuropeptides Increased Neuropeptide Levels This compound This compound This compound->POP_Inhibited Inhibition POP_Inhibited->Increased_Neuropeptides Prevents Cleavage Neurotransmission_Modulation Modulation of Neurotransmission Increased_Neuropeptides->Neurotransmission_Modulation Cognitive_Effects Potential Cognitive Enhancement Neurotransmission_Modulation->Cognitive_Effects Experimental_Workflow Start Start Synthesis Synthesis of this compound Start->Synthesis Purification Purification by Flash Chromatography Synthesis->Purification Analysis Purity and Structural Analysis Purification->Analysis HPLC HPLC for Purity Analysis->HPLC NMR NMR for Structure Analysis->NMR Biological_Assay Biological Activity Assay (e.g., POP Inhibition) Analysis->Biological_Assay If pure and correct structure End End Biological_Assay->End

References

Z-Pro-Prolinal in DMSO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, in Dimethyl Sulfoxide (DMSO). This document is intended to serve as a valuable resource for researchers and professionals in drug development by consolidating available data and outlining essential experimental protocols.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound in a given solvent are critical parameters in the early stages of drug discovery and development. Solubility in a suitable solvent, such as DMSO, is often a prerequisite for in vitro assays and formulation development. Stability, the ability of a compound to resist chemical degradation over time, is paramount for ensuring the reliability and reproducibility of experimental results, as well as for determining appropriate storage conditions and shelf-life.

Solubility of this compound in DMSO

This compound, a potent and selective inhibitor of prolyl oligopeptidase, is a white to tan powder in its solid form.[1] Based on available data, it exhibits good solubility in DMSO.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in DMSO from various suppliers. It is important to note that slight variations may exist between different batches and sources.

ParameterValueSource
Solubility in DMSO≥10 mg/mLSigma-Aldrich[1]
Solubility in DMSOSoluble to 25 mMAbcam[2]

Note: The molecular weight of this compound is 330.38 g/mol . Therefore, a 25 mM solution corresponds to approximately 8.26 mg/mL.

Stability of this compound in DMSO

As of the latest available information, specific long-term stability studies of this compound in DMSO solution have not been published in the public domain. The stability of a compound in solution can be influenced by several factors including temperature, light exposure, and the presence of water or other contaminants.

Recommended Storage Conditions

For the solid (powder) form of this compound, the recommended storage condition is desiccated at -20°C.[1] One supplier suggests that the product can be stored for up to 12 months under these conditions. When preparing a stock solution in DMSO, it is general best practice to store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Potential Degradation Pathways

While specific degradation pathways for this compound in DMSO have not been elucidated, peptides and peptide-like molecules in DMSO can be susceptible to several degradation mechanisms. A study on the stability of another peptide, leuprolide, in DMSO revealed that degradation can occur via oxidation, aggregation, hydrolysis, and isomerization.[3][4] The presence of residual moisture in DMSO can accelerate hydrolytic degradation.[3]

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of a compound like this compound in DMSO. These are intended as a guide and may require optimization for specific laboratory conditions and analytical equipment.

Protocol for Solubility Determination

This protocol describes a method for determining the saturation solubility of a compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a series of vials with an excess amount of this compound powder.

  • Add a known volume of anhydrous DMSO to each vial.

  • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • The concentration determined is the saturation solubility at the specified temperature.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound in DMSO under various stress conditions.

Materials:

  • This compound stock solution in anhydrous DMSO (e.g., 10 mg/mL)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Temperature-controlled incubators or water baths

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 M).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 M).

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ (e.g., 3%).

    • Thermal Degradation: Place aliquots of the stock solution in incubators at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Degradation: Expose aliquots of the stock solution to light in a photostability chamber according to ICH guidelines.

    • Control Sample: Keep an aliquot of the stock solution protected from light at a low temperature (e.g., -20°C).

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

    • Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Determine the degradation rate and identify the major degradation products.

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the analysis of this compound.

G cluster_solubility Solubility Determination Workflow A Add excess this compound to DMSO B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC D->E F Determine concentration E->F

Caption: A generalized workflow for determining the solubility of this compound in DMSO.

G cluster_stability Forced Degradation Study Workflow Start Prepare this compound in DMSO solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Collect samples at time points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Data Determine % degradation and identify degradants Analyze->Data

Caption: An overview of a forced degradation study to assess the stability of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Substrate Proline-containing Neuropeptide POP Prolyl Oligopeptidase (POP) Substrate->POP Product Cleaved (Inactive) Neuropeptide POP->Product Effect Modulation of Neurological Function POP->Effect regulates ZPP This compound ZPP->POP

Caption: Inhibition of prolyl oligopeptidase by this compound in a hypothetical pathway.

Conclusion

References

Methodological & Application

Z-Pro-Prolinal Enzyme Inhibition Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Prolinal, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective transition-state analog inhibitor of prolyl oligopeptidase (POP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][2][3] POP is implicated in the regulation of various neuropeptides and hormones, making it a significant target in the study and potential treatment of neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[4][5][6] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against prolyl oligopeptidase.

Data Presentation

The inhibitory activity of this compound is highly specific for prolyl oligopeptidase. The following table summarizes its inhibitory potency against POP and its selectivity against other related serine proteases.

Enzyme TargetInhibitorIC50 / KiSource
Porcine Prolyl Endopeptidase (PREP)This compoundIC50: 0.4 nM[7]
Leishmania infantum Prolyl Oligopeptidase (POP)This compoundIC50: 4.2 nM[8]
Prolyl Oligopeptidase (POP)This compoundKi: 1 nM[2]
Dipeptidyl-peptidase IIThis compoundNo significant inhibition[9]
Aminopeptidase PThis compoundNo significant inhibition[9]
Aminopeptidase MThis compoundNo significant inhibition[9]

Experimental Protocols

Prolyl Oligopeptidase (POP) Inhibition Assay using a Fluorogenic Substrate

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of this compound against prolyl oligopeptidase. The assay is based on the cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule.

Materials and Reagents:

  • Recombinant human prolyl oligopeptidase (POP)

  • This compound

  • Z-Gly-Pro-AMC (fluorogenic substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorometric microplate reader with excitation at 360-380 nm and emission at 460 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

    • Dilute the recombinant POP to the desired concentration in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well microplate, add 50 µL of the serially diluted this compound solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.

    • Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the background fluorescence from the blank wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G This compound Enzyme Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare POP enzyme solution add_enzyme Add enzyme to plate prep_enzyme->add_enzyme prep_substrate Prepare Z-Gly-Pro-AMC substrate add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate plot_data Plot % inhibition vs. [Inhibitor] calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for the this compound enzyme inhibition assay.

Prolyl Oligopeptidase in Neuropeptide Signaling

G Role of POP in Neuropeptide Signaling cluster_pathway Neuropeptide Signaling Pathway NP_precursor Neuropeptide Precursor POP Prolyl Oligopeptidase (POP) NP_precursor->POP Cleavage Active_NP Active Neuropeptide (e.g., Substance P) POP->Active_NP ZPP This compound ZPP->POP Inhibition Receptor Neuropeptide Receptor Active_NP->Receptor Binding Signal Downstream Signaling Receptor->Signal Biological_Response Biological Response Signal->Biological_Response

Caption: Inhibition of POP by this compound prevents neuropeptide processing.

Prolyl Oligopeptidase and Inositol Phosphate Signaling

G POP and Inositol Phosphate Signaling cluster_pathway Inositol Phosphate Signaling Pathway GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release POP Prolyl Oligopeptidase (POP) POP->IP3 Modulates levels ZPP This compound ZPP->POP Inhibition

Caption: POP's modulatory role in the inositol phosphate signaling pathway.

References

Determining the IC50 of Z-Pro-Prolinal for Prolyl Oligopeptidase (POP): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Z-Pro-Prolinal for prolyl oligopeptidase (POP), a serine protease implicated in various physiological processes. This compound is a potent, slow-binding inhibitor of POP, and understanding its inhibitory characteristics is crucial for research and drug development efforts targeting this enzyme.

Introduction to Prolyl Oligopeptidase and this compound

Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase (PREP), is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its activity has been linked to neuropeptide metabolism, signal transduction, and the pathophysiology of neurological disorders.

This compound is a peptidomimetic aldehyde that acts as a transition-state analog inhibitor of POP. Its aldehyde group forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of the enzyme. This interaction results in a slow-binding inhibition mechanism, which requires a pre-incubation step for the accurate determination of its inhibitory potency.

Quantitative Data Summary

The inhibitory potency of this compound against POP has been determined in various studies. The following table summarizes a representative IC50 value.

InhibitorTarget EnzymeReported IC50
This compoundLeishmania infantum POP4.2 nM[1]

Experimental Protocols

Principle of the Assay

The IC50 of this compound for POP can be determined using a fluorometric assay. The assay measures the enzymatic activity of POP on a synthetic fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). POP cleaves this substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the POP activity. By measuring the fluorescence intensity over time in the presence of varying concentrations of this compound, the concentration of the inhibitor required to reduce POP activity by 50% (the IC50 value) can be calculated.

Materials and Reagents
  • Enzyme: Recombinant or purified prolyl oligopeptidase (POP)

  • Inhibitor: this compound

  • Substrate: Z-Gly-Pro-AMC

  • Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0) containing 0.1 mM dithiothreitol (DTT)

  • Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (DMSO)

  • Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements

  • Microplate Reader: Capable of fluorescence excitation at approximately 360-380 nm and emission detection at approximately 460 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Preparation Prepare Assay Buffer, Enzyme, Inhibitor, and Substrate Solutions Dispense_Inhibitor Dispense serial dilutions of this compound into microplate wells Reagent_Preparation->Dispense_Inhibitor Dispense_Enzyme Add POP enzyme solution to all wells (except blank) Dispense_Inhibitor->Dispense_Enzyme Pre_incubation Pre-incubate enzyme and inhibitor (e.g., 30 min at 37°C) to allow for slow-binding Dispense_Enzyme->Pre_incubation Initiate_Reaction Add Z-Gly-Pro-AMC substrate to all wells to start the reaction Pre_incubation->Initiate_Reaction Fluorescence_Measurement Measure fluorescence intensity kinetically over time Initiate_Reaction->Fluorescence_Measurement Calculate_Rates Calculate the initial rates of reaction for each inhibitor concentration Fluorescence_Measurement->Calculate_Rates Plot_Data Plot % inhibition vs. log[this compound] Calculate_Rates->Plot_Data Determine_IC50 Fit the data to a sigmoidal dose-response curve to determine the IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute this stock in assay buffer to the desired final concentration just before use.

    • Prepare a working solution of POP enzyme in assay buffer. The final concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the appropriate volume of the this compound dilutions. Include control wells with assay buffer and DMSO (vehicle control) and wells without enzyme (blank).

    • Add the POP enzyme solution to all wells except the blank wells.

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is crucial to allow the slow-binding inhibitor this compound to reach equilibrium with the enzyme.

    • Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) at regular intervals (e.g., every minute) for a period of 15-30 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank (no enzyme) from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Signaling Pathway and Mechanism of Inhibition

The interaction of this compound with POP is a direct inhibition of the enzyme's catalytic activity. It does not directly involve a complex signaling pathway but rather a direct molecular interaction at the active site.

G POP Prolyl Oligopeptidase (Active Enzyme) Products Z-Gly-Pro + AMC (Fluorescent) POP->Products cleaves POP_Inhibitor_Complex POP-Z-Pro-Prolinal Complex (Inactive Hemiacetal Adduct) Substrate Z-Gly-Pro-AMC Substrate->POP binds to active site Z_Pro_Prolinal This compound (Inhibitor) Z_Pro_Prolinal->POP forms reversible covalent bond

Caption: Mechanism of POP inhibition by this compound.

Conclusion

This document provides a detailed framework for determining the IC50 of this compound for prolyl oligopeptidase. The key considerations for obtaining accurate and reproducible results are the use of a sensitive fluorometric assay and the inclusion of a pre-incubation step to account for the slow-binding inhibition kinetics of this compound. Adherence to these protocols will enable researchers to reliably characterize the inhibitory potential of this compound and its analogs in the context of drug discovery and development.

References

Z-Pro-Prolinal in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Z-Pro-Prolinal, a potent prolyl oligopeptidase (POP) inhibitor, in cell culture experiments.

This compound, also known as this compound, is a highly selective and potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of various physiological processes, including neuropeptide signaling. Its ability to modulate POP activity makes it a valuable tool for studying the roles of this enzyme in cellular pathways and a potential therapeutic agent for neurodegenerative diseases and other disorders.

Mechanism of Action

This compound exerts its inhibitory effect by forming a stable, reversible hemiacetal adduct with the serine residue located in the active site of the POP enzyme. This covalent modification effectively blocks the enzyme's catalytic activity, preventing the cleavage of its substrates. The inhibition is potent, with reported Ki values in the nanomolar range.

Signaling Pathway and Cellular Effects

Prolyl oligopeptidase is involved in the maturation and degradation of several peptide hormones and neuropeptides. By inhibiting POP, this compound can influence signaling pathways regulated by these peptides. One notable downstream effect observed in cell culture is the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) translocation and the reduction of reactive oxygen species (ROS) production under certain stress conditions.

G This compound Mechanism of Action ZPro This compound POP Prolyl Oligopeptidase (POP) ZPro->POP Inhibits (forms hemiacetal adduct) Products Cleaved Peptides POP->Products Cleaves GAPDH GAPDH Translocation POP->GAPDH Modulates ROS ROS Production POP->ROS Modulates Substrates Peptide Substrates (e.g., neuropeptides) Substrates->POP Signaling Downstream Signaling Products->Signaling

Fig. 1: this compound inhibits POP, affecting downstream signaling.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. The following table summarizes the concentrations used in a key study investigating its neuroprotective effects.

Cell LineConcentration Range TestedPre-treatment TimeObserved EffectsReference
CV1-P (Monkey Kidney Fibroblast)1 µM, 10 µM, 100 µM30 minutesInhibition of 6-OHDA-induced GAPDH translocation and ROS production.Puttonen et al., 2006
SH-SY5Y (Human Neuroblastoma)1 µM, 10 µM, 100 µM30 minutesNo significant inhibition of GAPDH translocation. Inhibition of 6-OHDA-induced ROS production.Puttonen et al., 2006

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cell lines with this compound.

G Cell Treatment Workflow Start Seed Cells Incubate1 Incubate (24-48h) Start->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat AddToxicant Add Stressor/Toxicant (e.g., 6-OHDA) Pretreat->AddToxicant Incubate2 Incubate (as required) AddToxicant->Incubate2 Assay Perform Downstream Assays Incubate2->Assay

Fig. 2: General workflow for cell treatment with this compound.

Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Stress-inducing agent (e.g., 6-hydroxydopamine, 6-OHDA) (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate for 24-48 hours to allow for cell attachment and recovery.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Pre-incubate the cells with this compound for 30 minutes (or other desired time).

  • Induction of Cellular Stress (Optional):

    • If investigating the protective effects of this compound, add the stress-inducing agent (e.g., 6-OHDA) to the wells already containing the inhibitor.

    • Incubate for the desired duration of stress induction.

  • Downstream Analysis:

    • Proceed with the desired downstream assays, such as cell viability, western blotting, or ROS measurement.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for GAPDH Translocation

This protocol is used to assess the subcellular localization of GAPDH.

Materials:

  • Treated cells in 6-well plates

  • Cell fractionation kit (to separate cytosolic and nuclear/mitochondrial fractions)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GAPDH

  • Primary antibody for a cytosolic marker (e.g., α-tubulin)

  • Primary antibody for a nuclear/mitochondrial marker (e.g., Lamin B1 or COX IV)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Fractionation:

    • Following treatment, wash the cells with ice-cold PBS.

    • Perform subcellular fractionation according to the manufacturer's instructions to obtain cytosolic and nuclear/mitochondrial fractions.

  • Protein Quantification:

    • Lyse the fractions with RIPA buffer.

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Probe the same membrane with antibodies against cytosolic and nuclear/mitochondrial markers to confirm the purity of the fractions.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • Treated cells in a 96-well black, clear-bottom plate

  • DCFDA (2',7'-dichlorofluorescin diacetate)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

Procedure:

  • Probe Loading:

    • Following treatment with this compound and a stressor (if applicable), remove the treatment medium.

    • Wash the cells once with warm HBSS or serum-free medium.

    • Load the cells with 10 µM DCFDA in HBSS or serum-free medium.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFDA solution and wash the cells once with HBSS or serum-free medium.

    • Add 100 µL of HBSS or serum-free medium to each well.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated samples to that of the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.

Application Notes and Protocols for Detecting Prolyl Endopeptidase Activity Using a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are a family of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. These enzymes are implicated in a variety of physiological processes, including the regulation of neuropeptides and hormones, making them attractive targets for drug discovery in areas such as neuroscience and oncology. Z-Pro-Prolinal is a potent and selective inhibitor of prolyl oligopeptidase.[1] This document provides detailed protocols for detecting the activity of PEPs, such as Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP4), and Fibroblast Activation Protein (FAP), using a fluorogenic substrate. The protocols are designed for researchers in academia and industry involved in enzyme kinetics, inhibitor screening, and drug development.

The principle of the assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate, which results in the release of a quantifiable fluorescent signal. A commonly used substrate is Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC). Upon cleavage by a prolyl endopeptidase, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, and its fluorescence can be measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[2][3] The rate of AMC release is directly proportional to the enzyme's activity.

Featured Enzymes and Inhibitor

This application note focuses on the detection of the activity of the following enzymes and the inhibitory action of this compound.

EnzymeAliasesFunction
Prolyl Oligopeptidase POP, PEPA cytosolic enzyme involved in the metabolism of neuropeptides and peptide hormones in the brain.[1]
Dipeptidyl Peptidase IV DPP4, CD26A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides and is involved in glucose metabolism and immune regulation.[4]
Fibroblast Activation Protein FAP, SepraseA type II transmembrane serine protease expressed on activated stromal fibroblasts in tumors and sites of tissue remodeling.[5][6]
InhibitorTargetPotency (Ki)
This compound Prolyl Oligopeptidase (POP)1 nM[1]

Experimental Workflow

The general workflow for detecting prolyl endopeptidase activity using a fluorogenic substrate involves the preparation of reagents, setting up the reaction, incubating, and measuring the fluorescent signal.

experimental_workflow General Experimental Workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) reaction_setup Reaction Setup (Enzyme, Buffer, +/- Inhibitor) reagent_prep->reaction_setup pre_incubation Pre-incubation (Enzyme +/- Inhibitor) reaction_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (Kinetic or Endpoint) reaction_initiation->incubation measurement Fluorescence Measurement (Ex/Em ~360/460 nm) incubation->measurement data_analysis Data Analysis (Calculate Activity/Inhibition) measurement->data_analysis

Experimental Workflow Diagram

Signaling Pathways

Understanding the signaling pathways in which these enzymes are involved is crucial for contextualizing experimental results.

Fibroblast Activation Protein (FAP) Signaling

FAP is known to be involved in tumor progression and tissue remodeling. Its expression on cancer-associated fibroblasts (CAFs) influences the tumor microenvironment.

fap_signaling_pathway FAP Signaling in the Tumor Microenvironment FAP FAP ECM Extracellular Matrix (e.g., Collagen) FAP->ECM Degradation TumorCells Tumor Cells FAP->TumorCells Promotes Growth ImmuneCells Immune Cells FAP->ImmuneCells Suppression Angiogenesis Angiogenesis FAP->Angiogenesis InvasionMetastasis Invasion & Metastasis ECM->InvasionMetastasis TGFb TGF-β CAFs Cancer-Associated Fibroblasts TGFb->CAFs Activation TumorCells->InvasionMetastasis CAFs->FAP Expression ImmuneCells->TumorCells

FAP Signaling Pathway

Dipeptidyl Peptidase IV (DPP4) Signaling

DPP4 plays a key role in glucose homeostasis by inactivating incretin hormones such as GLP-1.

dpp4_signaling_pathway DPP4 in Glucose Homeostasis DPP4 DPP4 GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1_active->DPP4 Cleavage Pancreas Pancreas GLP1_active->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Insulin->Glucose Lowers

References

HPLC method for quantifying Z-Pro-Prolinal

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of Z-Pro-Prolinal using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective inhibitor of prolyl oligopeptidase (POP). Prolyl oligopeptidase is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in memory, mood regulation, and neurodegenerative disorders such as Alzheimer's disease and depression. The ability to accurately quantify this compound is crucial for researchers in pharmacology and drug development to conduct pharmacokinetic studies, assess enzyme inhibition kinetics, and perform quality control.

This application note provides a detailed protocol for the quantification of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed for researchers, scientists, and drug development professionals.

Principle of the Method

The quantification of this compound is achieved by RP-HPLC, a technique that separates compounds based on their hydrophobicity.[1][2][3] A C18 stationary phase is used, which is hydrophobic in nature. The mobile phase consists of a polar solvent mixture, typically water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.[1] this compound is introduced into the system and binds to the C18 column. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase, the compound is eluted from the column. The concentration of this compound is determined by a UV detector, as the molecule contains a chromophore (the benzyloxycarbonyl group) that absorbs UV light.

Materials and Reagents

  • This compound (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • pH meter

Experimental Protocols

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These parameters may be optimized depending on the specific instrumentation and column used.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size, wide pore
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 90% B over 15 minutes; hold at 90% B for 5 minutes; return to 30% B over 1 minute; hold at 30% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO. This solution should be stored at -20°C.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with 9 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the initial mobile phase (70% Mobile Phase A: 30% Mobile Phase B). A suggested concentration range is 0.5, 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation

The following is a general protocol for sample preparation. It should be optimized based on the sample matrix.

  • Sample Collection: Collect the biological fluid (e.g., plasma) or reaction mixture.

  • Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

Data Presentation and Method Validation

A calibration curve should be generated by plotting the peak area against the concentration of the calibration standards. The linearity of the method should be assessed by the coefficient of determination (R²), which should ideally be >0.99. The following table summarizes typical quantitative data for a validated HPLC method.

Validation ParameterTypical Value
Retention Time (tR) ~ 12.5 min
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions HPLC Inject into HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Prepare Biological/Test Sample (e.g., Protein Precipitation) Sample->HPLC Detect UV Detection at 214 nm HPLC->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Workflow for this compound Quantification.

Signaling Pathway Inhibition

This compound is a potent inhibitor of prolyl oligopeptidase (POP). The diagram below shows the mechanism of action.

G POP Prolyl Oligopeptidase (POP) Products Cleaved Peptides POP->Products Substrate Proline-containing Neuropeptides (e.g., Substance P, AVP) Substrate->POP Cleavage Effect Modulation of Neurological Activity Products->Effect ZPP This compound ZPP->POP Inhibition

Caption: Inhibition of Prolyl Oligopeptidase by this compound.

Conclusion

The RP-HPLC method described in this application note is suitable for the reliable quantification of this compound. The protocol is straightforward and employs common laboratory instrumentation and reagents. Adherence to this method will enable researchers to obtain accurate and precise data for a variety of applications, from basic research to preclinical drug development.

References

Application Notes: Z-Pro-Prolinal for the Immunoprecipitation of Prolyl Endopeptidase (PREP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and a comprehensive protocol for the immunoprecipitation (IP) of prolyl endopeptidase (PREP) using the potent and specific inhibitor, Z-Pro-Prolinal. PREP, a serine protease, is implicated in various physiological and pathological processes, including the metabolism of neuropeptides and the progression of neurodegenerative diseases.[1][2][3] this compound is a transition-state analog inhibitor that binds tightly to PREP, making it an excellent tool to stabilize the enzyme for efficient isolation from complex biological mixtures like cell lysates.[4] The following sections detail the characteristics of this compound, the biological context of PREP, and a step-by-step protocol for its successful immunoprecipitation.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][5] The enzyme primarily acts on small peptides and oligopeptides (less than 30 amino acids in length), playing a crucial role in the maturation and degradation of various peptide hormones and neuropeptides, such as substance P, vasopressin, oxytocin, and angiotensin.[1][6] Due to its function in neuropeptide regulation, PREP has been investigated as a therapeutic target for neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and schizophrenia.[7] Recent studies have also highlighted non-enzymatic functions of PREP, including protein-protein interactions with key pathological proteins like α-synuclein and tau, further implicating it in the progression of neurodegenerative diseases.[7][8][9]

This compound: A Potent PREP Inhibitor

This compound (N-Benzyloxycarbonyl-L-prolyl-L-prolinal) is a highly potent, selective, and reversible inhibitor of prolyl endopeptidase.[10] Its structure mimics the transition state of the substrate, allowing it to bind tightly to the active site of the enzyme. This strong interaction makes this compound not only a valuable tool for studying PREP's enzymatic function but also for stabilizing the protein in its native conformation during biochemical procedures like immunoprecipitation.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound has been quantified across multiple studies. The following table summarizes its key inhibitory constants.

ParameterValueTarget Enzyme SourceReference
IC₅₀ 0.4 nMPorcine PREP[10]
Kᵢ 1 nMProlyl Oligopeptidase (POP)
Kᵢ 5 nMProlyl Endopeptidase[4]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme.

PREP Signaling and Interaction Pathways

PREP's biological significance extends beyond simple peptide cleavage. It interacts with key cellular pathways and proteins involved in neurodegeneration. Understanding these interactions is critical for interpreting experimental results.

PREP_Pathway cluster_prep Prolyl Endopeptidase (PREP) Activity cluster_substrates Neuropeptide Substrates cluster_products Biological Effect cluster_interactions Pathological Protein Interactions PREP PREP (Prolyl Endopeptidase) CleavedPeptides Inactive Peptide Fragments PREP->CleavedPeptides Cleavage AlphaSyn α-Synuclein Aggregation PREP->AlphaSyn Promotes Tau Tau Protein PREP->Tau Co-localizes SubstanceP Substance P SubstanceP->PREP Vasopressin Vasopressin Vasopressin->PREP Oxytocin Oxytocin Oxytocin->PREP NeuronSignal Modulation of Neuronal Signaling CleavedPeptides->NeuronSignal Alters ZPP This compound ZPP->PREP Inhibits

Caption: PREP's role in neuropeptide cleavage and pathological protein interactions.

Experimental Workflow: Immunoprecipitation using this compound

The use of this compound during the lysis and incubation steps is crucial for stabilizing PREP, preventing its enzymatic activity, and preserving its interactions with binding partners, thereby enhancing the efficiency and specificity of the immunoprecipitation.

IP_Workflow start Start: Cell Culture or Tissue Sample lysis 1. Cell Lysis (with Protease Inhibitors + this compound) start->lysis preclear 2. Pre-clearing Lysate (with Protein A/G Beads) lysis->preclear incubation 3. Incubation (Lysate + anti-PREP Ab + this compound) preclear->incubation capture 4. Immune Complex Capture (Add Protein A/G Beads) incubation->capture wash 5. Washing Steps (Remove non-specific binders) capture->wash elution 6. Elution of PREP (from Beads) wash->elution analysis 7. Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End analysis->end

Caption: Workflow for the immunoprecipitation of prolyl endopeptidase (PREP).

Detailed Protocol for PREP Immunoprecipitation

This protocol is optimized for isolating endogenous PREP from mammalian cell lysates. All steps should be performed at 4°C unless otherwise stated to minimize protease activity.

Materials and Reagents
  • Cell Culture: Mammalian cells expressing PREP (e.g., SH-SY5Y neuroblastoma cells).

  • Primary Antibody: High-quality, IP-validated anti-PREP antibody.

  • Isotype Control: Normal IgG from the same species as the primary antibody.

  • This compound: (e.g., from Sigma-Aldrich, MedchemExpress). Prepare a 10 mM stock solution in DMSO.

  • Protein A/G Beads: Agarose or magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. Store at 4°C.

  • Wash Buffer: Same composition as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer (Denaturing): 2X Laemmli sample buffer.

  • Inhibitors: Protease and phosphatase inhibitor cocktails.

  • Reagents for Analysis: Reagents for SDS-PAGE and Western Blotting.

Procedure

Step 1: Preparation of Cell Lysate

  • Culture cells to approximately 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Prepare fresh Lysis Buffer. Immediately before use, add protease/phosphatase inhibitor cocktail and this compound to a final concentration of 1-10 µM. The optimal concentration of this compound may require titration but should be well above its Kᵢ.

  • Add 1 mL of ice-cold Lysis Buffer per 10⁷ cells.

  • Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).

Step 2: Pre-clearing the Lysate

  • Aliquot 500 µg to 1 mg of total protein from the lysate.

  • Add 20 µL of a 50% slurry of Protein A/G beads.

  • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is the pre-cleared lysate.

Step 3: Immunoprecipitation

  • Add 2-5 µg of the anti-PREP primary antibody to the pre-cleared lysate.

  • For a negative control, add an equivalent amount of the corresponding IgG isotype control to a separate tube of pre-cleared lysate.

  • Add this compound again to the lysate to ensure its concentration remains effective (final concentration 1-10 µM).

  • Incubate on a rotator for 4 hours to overnight at 4°C.

Step 4: Immune Complex Capture

  • Add 30 µL of a 50% slurry of Protein A/G beads to each sample.

  • Incubate on a rotator for 1-2 hours at 4°C.

Step 5: Washing

  • Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

  • Carefully remove and discard the supernatant.

  • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

  • Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.

Step 6: Elution

  • After the final wash, carefully remove all supernatant.

  • Add 40 µL of 2X Laemmli sample buffer directly to the bead pellet.

  • Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to denature the protein and elute it from the beads.

  • Centrifuge at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated protein.

Step 7: Analysis

  • Load the supernatant onto an SDS-PAGE gel for electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot using the same or a different anti-PREP antibody to confirm the presence and size of the immunoprecipitated protein.

Troubleshooting

IssuePossible CauseSuggested Solution
No PREP band detected Inefficient antibody binding.Use an IP-validated antibody. Increase antibody concentration or incubation time.
Low PREP expression.Increase the amount of starting cell lysate.
Inefficient elution.Ensure complete resuspension in sample buffer and proper heating.
High background/non-specific bands Insufficient washing.Increase the number of washes or the stringency of the Wash Buffer (e.g., higher salt or detergent).
Non-specific antibody binding.Perform pre-clearing step diligently. Always include an IgG isotype control.
Heavy/Light chain interference Antibody chains are detected by the secondary antibody in the Western blot.Use IP-specific secondary antibodies that do not detect heavy/light chains, or use a primary antibody from a different species for the Western blot than was used for the IP.

References

Troubleshooting & Optimization

Z-Pro-Prolinal Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the experimental use of Z-Pro-Prolinal can present challenges, particularly concerning its solubility in aqueous buffers. This technical support center provides a comprehensive guide to understanding and overcoming these issues, ensuring the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is readily soluble in DMSO at concentrations of ≥10 mg/mL, and some suppliers indicate solubility up to 25 mM.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: Direct dissolution in aqueous buffers is not recommended for high concentrations. This compound has limited solubility in water (≥2 mg/mL) and may not fully dissolve in buffers like Phosphate Buffered Saline (PBS), especially at neutral pH. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer of choice.

Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue due to the lower solubility of this compound in aqueous solutions. To troubleshoot this, consider the following:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. First, dilute the DMSO stock with a small amount of the aqueous buffer while vortexing, and then gradually add this mixture to the rest of the buffer.

  • Lower Final Concentration: The final concentration of this compound in the aqueous buffer may be too high. Try preparing a more dilute final solution.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts or cellular toxicity.[1]

  • Sonication: Mild sonication can help to dissolve small amounts of precipitate.

  • Temperature: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the stability of other components in your buffer.

Q4: What is the stability of this compound in aqueous solutions and how should I store it?

A4: this compound is a peptide aldehyde and can be susceptible to degradation in aqueous solutions over time, particularly at non-neutral pH and higher temperatures.

  • Stock Solutions: DMSO stock solutions are relatively stable and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution on ice and use it within a few hours.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous buffers.

Issue Potential Cause Troubleshooting Steps
Cloudiness or visible precipitate upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too high, causing the compound to crash out.- Decrease the final concentration of this compound. - Perform a serial dilution of the DMSO stock in DMSO first before diluting into the aqueous buffer. - Add the DMSO stock dropwise to the vigorously stirring aqueous buffer. - Ensure the final DMSO concentration is below 0.5%.
Inconsistent experimental results. Degradation of this compound in the aqueous working solution. Inaccurate concentration due to incomplete dissolution.- Prepare fresh working solutions for each experiment. - Protect the working solution from light and keep it on ice. - After preparing the working solution, centrifuge at high speed to pellet any undissolved compound and use the supernatant. - Confirm the concentration of your stock solution spectrophotometrically if possible.
Cell toxicity observed in culture. The concentration of DMSO in the final culture medium is too high. The concentration of this compound is cytotoxic.- Calculate and ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). - Run a vehicle control with the same final concentration of DMSO to assess solvent toxicity. - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cells.

Quantitative Data Presentation

Solvent Concentration Temperature pH Notes Reference
DMSO≥10 mg/mLRoom TemperatureN/ARecommended for stock solutions.
DMSOup to 25 mMRoom TemperatureN/A
Deionized Water≥2 mg/mLRoom TemperatureNeutralLimited solubility.
Phosphate Buffered Saline (PBS)Predicted: ~1.53 mg/mLRoom Temperature7.4Experimental data is limited; this is a predicted value.[2]
Tris BufferNot availableNot available8.0Data not found; solubility is expected to be similar to or slightly higher than in water due to the organic nature of Tris.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 330.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.30 mg of the compound.

  • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium in a sterile tube to get a 100 µM solution. Mix well by gentle pipetting.

  • Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of sterile cell culture medium.

  • The final concentration of DMSO in this working solution will be 0.1%. This is generally well-tolerated by most cell lines.

  • Use the working solution immediately for your cell culture experiments.

Signaling Pathways and Experimental Workflows

This compound is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease involved in the metabolism of proline-containing neuropeptides and signaling proteins. Inhibition of POP by this compound has been shown to have neuroprotective effects and to induce autophagy.

Neuroprotective Signaling Pathway

Inhibition of prolyl oligopeptidase (POP) by this compound can lead to neuroprotection through the activation of pro-survival signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[3][4][5][6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Neurotrophic Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Activates PI3K PI3K Receptor->PI3K Activates Z_Pro_Prolinal This compound POP Prolyl Oligopeptidase (POP) Z_Pro_Prolinal->POP Inhibits POP->PI3K Modulates Akt Akt PI3K->Akt Activates Pro_Survival Cell Survival & Growth Akt->Pro_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Neuroprotective signaling pathway activated by this compound.

Autophagy Induction Pathway

This compound can induce autophagy, a cellular process of degrading and recycling cellular components. This process is initiated by the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and fuses with a lysosome for degradation. The ULK1 complex is a key initiator of autophagy.

G cluster_0 Cytoplasm Z_Pro_Prolinal This compound POP Prolyl Oligopeptidase (POP) Z_Pro_Prolinal->POP Inhibits Stress_Signal Cellular Stress POP->Stress_Signal Modulates ULK1_Complex ULK1 Complex Stress_Signal->ULK1_Complex Activates Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates Autophagy Autophagy Autophagosome_Formation->Autophagy Leads to

Caption: this compound induced autophagy pathway.

Experimental Workflow: Assessing Neuroprotection

This workflow outlines a typical experiment to evaluate the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line.

G Start Start: Seed Neuronal Cells Pre_incubation Pre-incubate with This compound (or vehicle control) Start->Pre_incubation Toxin_Exposure Expose cells to Neurotoxin Pre_incubation->Toxin_Exposure Incubation Incubate for 24-48 hours Toxin_Exposure->Incubation Viability_Assay Assess Cell Viability (e.g., MTT assay) Incubation->Viability_Assay Data_Analysis Analyze and Compare Viability Data Viability_Assay->Data_Analysis Conclusion Conclusion: Neuroprotective Effect? Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's neuroprotective effects.

References

Technical Support Center: Z-Pro-Prolinal Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Pro-Prolinal enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of this compound as a prolyl oligopeptidase (POP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP). It acts as a slow-binding inhibitor, forming a reversible covalent hemiacetal bond with the catalytic serine residue in the active site of the enzyme.[1][2] This mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[1]

Q2: What is the typical purity and solubility of this compound?

A2: Commercially available this compound typically has a purity of ≥98% as determined by HPLC. It is generally soluble in DMSO at concentrations of ≥10 mg/mL.

Q3: My this compound inhibition appears incomplete, even at high concentrations. What could be the cause?

A3: A primary reason for incomplete inhibition could be the presence of a this compound-insensitive peptidase (ZIP) in your sample.[3] ZIP is a distinct enzyme that can also cleave common POP substrates, such as Z-Gly-Pro-AMC, but is not inhibited by this compound.[3] This is a significant potential artifact, especially when working with complex biological samples like serum.[3]

Q4: How can I be sure my this compound is active and stable?

A4: The stability of this compound can be affected by storage and assay conditions. It is recommended to prepare fresh working solutions from a DMSO stock for each experiment. The stability in your specific assay buffer can be tested by pre-incubating the inhibitor in the buffer for the duration of your assay and then measuring its inhibitory activity. A loss of potency over time would indicate instability.

Q5: Are there known off-target effects of this compound?

A5: While this compound is considered a selective POP inhibitor, like any small molecule, it has the potential for off-target effects, especially at high concentrations. It is advisable to perform counter-screening against other proteases present in your sample, particularly other serine proteases, to confirm the specificity of its action in your experimental system.

Q6: What concentration of DMSO should I use, and could it be affecting my assay?

A6: this compound is typically dissolved in DMSO. It is crucial to keep the final concentration of DMSO in the assay as low as possible and consistent across all wells. While some assays show tolerance to DMSO up to 5-10%, higher concentrations can affect enzyme activity and the solubility of other assay components.[4][5] It is recommended to keep the final DMSO concentration below 1% and to run appropriate vehicle controls.

Troubleshooting Guides

Issue 1: High Background Signal

High background fluorescence can mask the true enzyme activity and lead to inaccurate results.

Potential Cause Troubleshooting Step
Substrate Instability/Autohydrolysis Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous substrate breakdown. Subtract this rate from all other readings.
Autofluorescence of Samples or Compounds Measure the fluorescence of your sample and any test compounds in the absence of the fluorogenic substrate. If high, consider using a different fluorophore with a red-shifted emission spectrum to minimize interference.[6]
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Ensure all glassware and plasticware are thoroughly clean.
Insufficient Washing (for immobilized assays) If using a plate-based assay with washing steps, ensure washing is thorough to remove all unbound fluorescent components.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can compromise data quality.

Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
Temperature Fluctuations Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
Incomplete Reagent Mixing Gently mix the contents of each well after adding all components, for example, by using a plate shaker. Avoid introducing bubbles.
Edge Effects on Microplates To minimize evaporation from outer wells, which can concentrate reactants, consider not using the outermost wells of the plate or filling them with buffer/water.
Issue 3: Unexpectedly Low or No Inhibition by this compound

If this compound is not inhibiting the observed enzyme activity as expected, consider the following:

Potential Cause Troubleshooting Step
Presence of this compound-Insensitive Peptidase (ZIP) Perform an experiment to confirm the presence of ZIP activity. (See Experimental Protocol 1).
Degradation of this compound Prepare fresh dilutions of this compound from a new stock vial. Test the activity of the new stock on a known positive control of purified POP.
Slow-Binding Inhibition Kinetics Not Accounted For This compound is a slow-binding inhibitor. Ensure you are pre-incubating the enzyme and inhibitor for a sufficient time to allow for the binding equilibrium to be reached before adding the substrate. The required pre-incubation time should be determined experimentally.
Incorrect Assay Conditions Verify the pH and ionic strength of your assay buffer are optimal for POP activity and this compound binding.

Data Presentation

Table 1: Troubleshooting Summary for Common this compound Assay Artifacts

Artifact Description Potential Impact Recommended Action
This compound-Insensitive Peptidase (ZIP) Activity A contaminating enzyme that cleaves the POP substrate but is not inhibited by this compound.[3]Underestimation of this compound's potency (artificially high IC50). False negatives in inhibitor screening.See Experimental Protocol 1 to differentiate POP and ZIP activity.
Slow-Binding Kinetics This compound takes time to reach its maximal inhibitory effect.Underestimation of inhibitory potency if pre-incubation is too short.Perform a pre-incubation of the enzyme and inhibitor before adding the substrate. Determine the optimal pre-incubation time experimentally.
Inhibitor Instability This compound may degrade in certain aqueous buffers over time.Loss of inhibitory activity, leading to inaccurate potency determination.Prepare fresh inhibitor solutions. Perform a stability study of the inhibitor in your assay buffer (See Experimental Protocol 2).
DMSO Effects The solvent for this compound can impact enzyme kinetics.[4][7]Altered enzyme activity and potential for artifacts at higher concentrations.Keep final DMSO concentration low (<1%) and consistent across all wells. Include a vehicle control with the same DMSO concentration as the inhibitor wells.
Fluorescence Interference Autofluorescence from sample components or test compounds.High background signal, leading to reduced assay sensitivity and inaccurate readings.Run controls without substrate to measure background fluorescence. Consider using red-shifted fluorophores.[6]

Experimental Protocols

Protocol 1: Differentiating Prolyl Oligopeptidase (POP) and this compound-Insensitive Peptidase (ZIP) Activity

Objective: To determine if a biological sample contains ZIP activity that contributes to the hydrolysis of a POP substrate.

Materials:

  • Biological sample (e.g., serum, tissue lysate)

  • Prolyl oligopeptidase (POP) fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a no-inhibitor control.

  • In a 96-well plate, add a fixed amount of your biological sample to each well.

  • Add the different concentrations of this compound to the wells. Also, include wells with only the biological sample (no inhibitor) and a buffer-only blank.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the POP substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of remaining enzyme activity against the this compound concentration.

Interpretation of Results:

  • Complete Inhibition: If the activity is completely inhibited at high concentrations of this compound, the activity is likely due to POP.

  • Partial Inhibition: If a significant portion of the activity remains even at saturating concentrations of this compound, it is indicative of the presence of ZIP or another this compound-insensitive enzyme. The remaining activity can be attributed to ZIP.

Protocol 2: Assessing the Stability of this compound in Assay Buffer

Objective: To determine the stability of this compound in the assay buffer over a time course relevant to the experiment.

Materials:

  • This compound

  • Assay Buffer

  • Purified prolyl oligopeptidase (POP)

  • POP fluorogenic substrate

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of this compound in your assay buffer at a concentration that gives approximately 80-90% inhibition of POP.

  • Incubate this solution at your assay temperature.

  • At various time points (e.g., 0, 30, 60, 90, 120 minutes), take an aliquot of the pre-incubated this compound solution.

  • In a 96-well plate, set up the POP inhibition assay:

    • Control wells: POP + assay buffer + substrate

    • Test wells: POP + the aliquot of pre-incubated this compound + substrate

  • Measure the reaction rates.

  • Calculate the percent inhibition for each time point.

Interpretation of Results:

  • Stable: If the percent inhibition remains constant over time, this compound is stable in your assay buffer under the tested conditions.

  • Unstable: A decrease in percent inhibition over time indicates that this compound is degrading. In this case, prepare fresh inhibitor solutions immediately before use.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme plate Add Enzyme and Inhibitor to Plate reagents->plate inhibitor Prepare this compound Stock (DMSO) and Working Dilutions inhibitor->plate preincubation Pre-incubate (e.g., 30 min at 37°C) plate->preincubation reaction Add Substrate to Initiate Reaction preincubation->reaction read Measure Fluorescence Kinetically reaction->read rates Calculate Initial Reaction Rates read->rates plot Plot % Inhibition vs. [Inhibitor] rates->plot ic50 Determine IC50 plot->ic50

Caption: A standard workflow for a this compound enzyme inhibition assay.

troubleshooting_logic start Incomplete Inhibition Observed check_zip Is a this compound- insensitive peptidase (ZIP) present? start->check_zip action_zip Perform ZIP differentiation assay (Protocol 1) check_zip->action_zip Investigate check_inhibitor Is the this compound active and stable? action_inhibitor Prepare fresh inhibitor stock and test on control enzyme check_inhibitor->action_inhibitor Unsure check_kinetics Is the pre-incubation time sufficient for slow-binding kinetics? action_kinetics Optimize pre-incubation time check_kinetics->action_kinetics No end_pop Activity is likely POP check_kinetics->end_pop Yes action_zip->check_inhibitor ZIP Negative end_zip Activity is likely a mix of POP and ZIP action_zip->end_zip ZIP Positive action_inhibitor->check_kinetics Still an issue action_kinetics->end_pop

Caption: A logical workflow for troubleshooting incomplete inhibition in a this compound assay.

References

Technical Support Center: Optimizing Z-Pro-Prolinal Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z-Pro-Prolinal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal inhibition of prolyl oligopeptidase (POP) and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP). It functions as a slow-binding, transition-state analog inhibitor. The aldehyde group of this compound forms a reversible covalent hemiacetal adduct with the catalytic serine residue (Ser554) in the active site of POP. This mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent inhibition.

Q2: Why is optimizing the incubation time for this compound critical?

A2: this compound is a "slow-binding" or "slow, tight-binding" inhibitor. This means that the equilibrium between the free enzyme and the enzyme-inhibitor complex is not reached instantaneously. An adequate pre-incubation period is therefore essential to allow for the time-dependent formation of the stable enzyme-inhibitor complex and to achieve maximal inhibition. Insufficient incubation time will result in an underestimation of the inhibitor's potency (e.g., an artificially high IC50 value).

Q3: What is a typical starting point for incubation time with this compound?

A3: Based on published studies, a pre-incubation time of 30 minutes is a common starting point for in vitro and cellular assays.[1] However, the optimal time can vary depending on the specific experimental conditions, including enzyme and inhibitor concentrations. For robust characterization, a time-course experiment is recommended to determine the minimal incubation time required to reach maximal inhibition.

Q4: What are the key signaling pathways affected by this compound's inhibition of POP?

A4: Prolyl oligopeptidase is involved in the metabolism of several proline-containing neuropeptides and peptide hormones. By inhibiting POP, this compound can modulate the levels of these peptides, thereby affecting various signaling pathways. Key pathways include:

  • Substance P Signaling: POP is involved in the degradation of Substance P, a neuropeptide implicated in pain transmission, inflammation, and immune responses.[2][3][4] Inhibition of POP by this compound can lead to increased levels of Substance P, potentiating its effects.

  • Bradykinin Metabolism: POP contributes to the degradation of bradykinin, a peptide involved in vasodilation and inflammation.[5][6][7][8][9] By inhibiting POP, this compound can increase bradykinin levels.

  • Angiotensin System: The activity of POP can influence the renin-angiotensin system.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected inhibition Insufficient incubation time.This compound is a slow-binding inhibitor. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific assay conditions.
Suboptimal inhibitor concentration.Ensure the inhibitor concentration range is appropriate for the expected potency. This compound has a very low Ki value (in the nanomolar range).
Presence of a this compound-insensitive peptidase.Some peptidases that can cleave similar substrates are not inhibited by this compound. Verify the specificity of your enzyme preparation. If using complex biological samples (e.g., serum), consider purifying the target enzyme or using a more specific substrate.
High variability in results Inconsistent incubation times.Precisely control the pre-incubation and reaction times for all samples. Use a multi-channel pipette or automated liquid handling system for simultaneous additions.
Instability of the inhibitor or enzyme.Prepare fresh solutions of this compound and the enzyme for each experiment. Store stock solutions at the recommended temperature (-20°C).
No inhibition observed Incorrect assay conditions.Verify the pH, temperature, and buffer composition of your assay. Ensure they are optimal for both enzyme activity and inhibitor binding.
Inactive inhibitor.Confirm the integrity of your this compound stock. If possible, test it in a validated, positive control assay.

Data Presentation

Table 1: Kinetic Parameters of this compound Inhibition of Prolyl Oligopeptidase

ParameterValueEnzyme SourceReference
Ki 0.35 ± 0.05 nMMouse brain[10][11]
kon (Association Rate Constant) 1.6 x 10⁵ M⁻¹s⁻¹Mouse brain[10][11]
koff (Dissociation Rate Constant) ~4 x 10⁻⁵ s⁻¹Mouse brain[10][11]

Table 2: Recommended Incubation Times from Literature

Incubation TimeApplicationReference
30 minutesPre-treatment of cells before toxicant exposure[1]

Experimental Protocols

Protocol 1: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against purified POP.

Materials:

  • Purified prolyl oligopeptidase (POP)

  • This compound

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the POP substrate in DMSO.

    • Dilute the POP enzyme to the desired concentration in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation:

    • To each well of the 96-well plate, add a fixed volume of the diluted POP enzyme solution.

    • Add an equal volume of the this compound dilutions (or vehicle control) to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for enzyme-inhibitor binding. To optimize, test a range of incubation times (e.g., 5, 15, 30, 60 minutes).

  • Initiate Reaction:

    • Add a fixed volume of the POP substrate solution to each well to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare POP Enzyme Solution pre_incubation Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubation prep_substrate Prepare Substrate Solution initiate_reaction Add Substrate prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure Measure Fluorescence initiate_reaction->measure calc_rates Calculate Reaction Rates measure->calc_rates plot_data Plot Inhibition Curve calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50 signaling_pathway cluster_pop Prolyl Oligopeptidase (POP) Activity cluster_substance_p Substance P Pathway cluster_bradykinin Bradykinin Pathway POP Prolyl Oligopeptidase (POP) SubstanceP Substance P POP->SubstanceP Degrades Bradykinin Bradykinin POP->Bradykinin Degrades ZPP This compound ZPP->POP Inhibits SP_degradation Degradation Products SubstanceP->SP_degradation NK1R NK1 Receptor SubstanceP->NK1R Activates SP_signaling Pain, Inflammation, Immune Response NK1R->SP_signaling BK_degradation Degradation Products Bradykinin->BK_degradation B2R B2 Receptor Bradykinin->B2R Activates BK_signaling Vasodilation, Inflammation B2R->BK_signaling

References

Z-Pro-Prolinal Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Z-Pro-Prolinal in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] It functions as a transition-state analog, forming a reversible covalent hemiacetal adduct with the catalytic serine residue (Ser554) in the active site of POP.[2][3][4] This inhibition is characterized by a slow-binding mechanism.[3][4] The primary therapeutic interest in POP inhibitors like this compound lies in their potential for cognitive enhancement and their neuroprotective properties.[2][3]

Q2: Are there known off-target effects of this compound in cellular models?

Yes, studies have identified potential off-target effects. Notably, this compound has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the cytosol to the particulate fraction (mitochondria and nuclei) and reduce the production of reactive oxygen species (ROS) in monkey fibroblast (CV1-P) cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).[5] However, these effects were not observed in human neuroblastoma (SH-SY5Y) cells, indicating cell-type specific responses.[5]

Q3: Can this compound interact with other enzymes besides prolyl oligopeptidase (POP)?

While this compound is highly selective for POP, it is important to consider that other peptidases with similar substrate specificities exist. For instance, a this compound-insensitive peptidase (ZIP) has been identified in bovine plasma, which can cleave POP substrates.[6] Additionally, it has been suggested that this compound may also inhibit another prolyl endopeptidase, APCE.[6] Therefore, when using complex biological samples, results from assays with non-specific substrates should be interpreted with caution.

Q4: What are the typical working concentrations for this compound in cellular assays?

The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. In the study investigating GAPDH translocation and ROS production, cells were pretreated with this compound for 30 minutes before the addition of toxicants.[5] For in vitro enzyme inhibition, the inhibitory constant (Ki) is reported to be in the nanomolar range.[1][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cellular metabolism or redox state. This compound may be affecting GAPDH function or ROS production in your specific cell model, similar to what has been observed in CV1-P cells.[5]- Measure GAPDH activity or localization (cytosolic vs. particulate fractions) via Western blotting. - Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). - Compare results with a vehicle control and consider using a structurally different POP inhibitor as a control.
Discrepancy between enzymatic activity assays and cellular outcomes. The presence of this compound-insensitive peptidases (like ZIP) in your cellular model or serum-containing media could be cleaving the substrate, masking the inhibitory effect on POP.[6]- Use a highly specific substrate for POP. - If possible, perform assays in serum-free media or with purified enzyme preparations to confirm direct inhibition. - Consider using a cell line with known low expression of potentially interfering peptidases.
Inconsistent results across different cell lines. Off-target effects of this compound can be cell-type specific, as demonstrated by the differential effects on GAPDH and ROS in CV1-P and SH-SY5Y cells.[5]- Characterize the expression levels of POP and potential off-target proteins (e.g., GAPDH) in the cell lines being used. - Validate key findings in a second, distinct cell line to assess the generalizability of the observed effects.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Prolyl Oligopeptidase (POP)

Parameter Value Enzyme Source
Ki1 nMNot Specified
Ki0.35 nMNot Specified
IC504.2 nMLeishmania infantum POP

Key Experimental Protocols

Protocol 1: Analysis of GAPDH Translocation

This protocol is based on the methodology used to assess the effect of this compound on GAPDH localization in response to cellular stress.[5]

  • Cell Culture and Treatment:

    • Plate cells (e.g., CV1-P or SH-SY5Y) and grow to the desired confluency.

    • Pre-treat the cells with this compound (at the desired concentration) or vehicle control for 30 minutes.

    • Induce cellular stress by adding a toxicant (e.g., 6-hydroxydopamine).

    • Incubate for the specified duration of the stress response.

  • Cell Fractionation:

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a hypotonic buffer and separate the cytosolic fraction from the particulate fraction (containing mitochondria and nuclei) by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of both the cytosolic and particulate fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GAPDH.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the relative distribution of GAPDH in each fraction.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe to measure ROS production.[5]

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate suitable for fluorescence measurements.

    • Pre-treat the cells with this compound or vehicle control for 30 minutes.

    • Induce oxidative stress with a toxicant (e.g., 6-hydroxydopamine).

  • Fluorescent Staining:

    • Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) by incubating them in a solution containing the probe.

    • Wash the cells to remove excess probe.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for dichlorofluorescein (DCF).

    • Compare the fluorescence levels between the different treatment groups to determine the effect of this compound on ROS production.

Visualizations

Z_Pro_Prolinal_Mechanism_of_Action ZPP This compound Hemiacetal Reversible Covalent Hemiacetal Adduct ZPP->Hemiacetal Binds to Active Site POP Prolyl Oligopeptidase (POP) (Active Site: Ser554) POP->Hemiacetal Forms Adduct with Ser554 Inhibition Inhibition of POP Activity Hemiacetal->Inhibition

Caption: Mechanism of this compound inhibition of Prolyl Oligopeptidase.

Off_Target_Pathway cluster_stress Cellular Stress (e.g., 6-OHDA) cluster_cytosol Cytosol cluster_particulate Particulate Fraction (Mitochondria/Nuclei) stress 6-Hydroxydopamine GAPDH_cyto GAPDH stress->GAPDH_cyto Induces Translocation ROS Reactive Oxygen Species (ROS) stress->ROS Induces Production GAPDH_part GAPDH GAPDH_cyto->GAPDH_part ZPP This compound ZPP->GAPDH_part Inhibits Translocation (Cell-type specific) ZPP->ROS Inhibits Production (Cell-type specific)

Caption: Potential off-target effects of this compound on GAPDH and ROS.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the effect related to cellular metabolism or redox state? start->q1 a1_yes Measure GAPDH translocation and ROS production. q1->a1_yes Yes q2 Are you using a non-specific substrate? q1->q2 No end Refine Experimental Design a1_yes->end a2_yes Consider presence of This compound-insensitive peptidases. q2->a2_yes Yes q3 Are results inconsistent across cell lines? q2->q3 No a2_yes->end a3_yes Investigate cell-type specific expression of targets/off-targets. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for unexpected results with this compound.

References

troubleshooting inconsistent results with Z-Pro-Prolinal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Pro-Prolinal, a potent inhibitor of prolyl endopeptidase (PEP).

Troubleshooting Inconsistent Results

Inconsistent results with this compound can be a significant challenge. This section addresses common issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Question 1: Why am I observing enzymatic activity even at high concentrations of this compound?

Answer:

Troubleshooting Steps:

  • Confirm the presence of ZIP activity: To determine if ZIP is contributing to the observed signal, run a parallel assay with and without a high concentration of this compound (e.g., 10 µM). Any remaining activity can be attributed to ZIP or other insensitive peptidases.

  • Use a more specific substrate: Consider using an alternative substrate that is more specific for PEP and less susceptible to cleavage by ZIP. While no substrate is perfectly specific, some may offer better discrimination.

  • Biochemical separation: In complex biological samples, consider methods to biochemically separate PEP from ZIP prior to the activity assay, such as ion-exchange chromatography.[2]

Question 2: My this compound solution appears to have lost potency over time. What could be the cause?

Answer:

This compound, like many research compounds, is susceptible to degradation if not stored and handled properly. Loss of potency can lead to a decrease in the observed inhibition of PEP activity.

Troubleshooting Steps:

  • Verify storage conditions: this compound should be stored at -20°C under desiccating conditions.[4] Avoid repeated freeze-thaw cycles of stock solutions.

  • Check solvent stability: this compound is typically dissolved in DMSO.[4] While generally stable, the long-term stability in solution, especially at room temperature, may be limited. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.

  • Assess purity: If there are concerns about the integrity of the compound, consider analytical methods such as HPLC to assess its purity.

Question 3: I am not observing the expected biological effect of this compound in my cell-based assays. What are some potential reasons?

Answer:

The lack of an expected effect in cell-based assays can be due to a variety of factors, ranging from experimental design to the specific biology of the cell line being used.

Troubleshooting Steps:

  • Cell permeability: While this compound is generally cell-permeable, its uptake can vary between different cell types. You may need to optimize the incubation time and concentration.

  • Presence of efflux pumps: Some cell lines express high levels of efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Off-target effects vs. lack of on-target effect: In some cell lines, the biological readout you are measuring may not be directly or solely dependent on PEP activity. Consider using a positive control (e.g., a known PEP substrate) or a secondary inhibitor to confirm that the PEP pathway is active and relevant in your cellular model.[5]

  • Cell-type specific expression of PEP and ZIP: The relative expression levels of PEP and ZIP can vary significantly between different cell lines and tissues.[1] If your cell line has low PEP expression or high ZIP expression, the effect of this compound may be masked.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP). It acts as a transition-state analog, forming a reversible covalent hemiacetal bond with the catalytic serine residue (Ser554) in the active site of PEP. This binding prevents the enzyme from cleaving its natural substrates.

What are the main signaling pathways affected by this compound?

By inhibiting PEP, this compound can modulate the levels of various bioactive peptides, thereby influencing several signaling pathways:

  • Neuropeptide Regulation: PEP is involved in the maturation and degradation of numerous neuropeptides that play crucial roles in memory, mood, and other neurological functions.[4]

  • Angiotensin and Bradykinin Pathways: PEP can process peptides within the renin-angiotensin and kinin-kallikrein systems, which are key regulators of blood pressure and inflammation.[4]

What are the recommended storage and handling conditions for this compound?

  • Solid Form: Store at -20°C under desiccating conditions. The product is typically stable for up to 12 months under these conditions.[4]

  • In Solution: Prepare stock solutions in a suitable solvent, such as DMSO.[4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. It is advisable to prepare fresh working dilutions for each experiment.

What is a suitable starting concentration for in vitro and cell-based experiments?

  • In Vitro Enzyme Inhibition: The IC50 of this compound for PEP is in the low nanomolar range. For complete inhibition in an in vitro assay, a concentration of 1-10 µM is often used to account for any competing substrates or high enzyme concentrations.

  • Cell-Based Assays: A typical starting concentration for cell-based experiments is in the range of 1-10 µM. However, the optimal concentration will depend on the specific cell line and the experimental endpoint and should be determined empirically through a dose-response experiment.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight330.38 g/mol [4]
Purity>97% (HPLC)[4]
FormSolid[4]
SolubilitySoluble in DMSO to 25 mM[4]
Storage-20°C, desiccated[4]

Table 2: Troubleshooting Inconsistent this compound Activity

IssuePotential CauseRecommended Action
Residual activity at high inhibitor concentrationPresence of this compound-insensitive peptidase (ZIP)1. Confirm ZIP activity with a control experiment. 2. Use a more PEP-specific substrate. 3. Biochemically separate PEP and ZIP.
Loss of inhibitor potencyImproper storage or handling1. Store at -20°C, desiccated. 2. Prepare fresh working solutions from frozen aliquots. 3. Avoid repeated freeze-thaw cycles.
No effect in cell-based assaysPoor cell permeability, efflux pumps, or low PEP expression1. Optimize incubation time and concentration. 2. Use a positive control for PEP activity. 3. Characterize PEP and ZIP expression in your cell line.

Experimental Protocols

Protocol 1: In Vitro Prolyl Endopeptidase (PEP) Activity Assay

This protocol describes a fluorometric assay for measuring PEP activity using the substrate Z-Gly-Pro-AMC.

Materials:

  • This compound

  • Prolyl Endopeptidase (purified or in cell/tissue lysate)

  • Z-Gly-Pro-AMC (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to generate a dose-response curve.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the enzyme solution (diluted in Assay Buffer).

    • Add 25 µL of the this compound dilution or vehicle control (Assay Buffer with the same percentage of DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the Z-Gly-Pro-AMC solution to each well to start the reaction.

  • Measurement:

    • Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Assay for PEP Inhibition

This protocol provides a general workflow for assessing the effect of this compound on a cellular process.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Reagents for the specific cellular assay (e.g., cell viability reagent, ELISA kit for a specific peptide)

  • 96-well clear or opaque microplate (depending on the assay)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and recover overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cellular Assay:

    • Perform the chosen cellular assay according to the manufacturer's instructions. This could be a cell viability assay, an assay to measure the concentration of a specific peptide substrate of PEP, or a downstream functional assay.

  • Data Analysis:

    • Analyze the data from the cellular assay and plot the results as a function of this compound concentration to determine its effect.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ZPP_stock This compound Stock (DMSO) Plate_setup Plate Setup (Enzyme + Inhibitor) ZPP_stock->Plate_setup Substrate_stock Substrate Stock (DMSO) Reaction_start Add Substrate Substrate_stock->Reaction_start Enzyme_prep Enzyme Preparation Enzyme_prep->Plate_setup Incubation Pre-incubation (37°C, 15 min) Plate_setup->Incubation Incubation->Reaction_start Measurement Kinetic Reading (Fluorometer) Reaction_start->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc IC50_calc Determine IC50 Rate_calc->IC50_calc

Caption: Workflow for in vitro PEP inhibition assay.

signaling_pathway cluster_neuropeptide Neuropeptide Regulation Pro_neuropeptide Pro-neuropeptide Active_neuropeptide Active Neuropeptide Pro_neuropeptide->Active_neuropeptide Processing PEP Prolyl Endopeptidase (PEP) Active_neuropeptide->PEP Degradation Degradation Products PEP->Degradation Cleavage ZPP This compound ZPP->PEP

Caption: Role of PEP in neuropeptide degradation.

troubleshooting_logic Start Inconsistent Results with this compound Check_ZIP Is there residual activity at high [ZPP]? Start->Check_ZIP Yes_ZIP Likely ZIP activity Check_ZIP->Yes_ZIP Yes No_ZIP Is the inhibitor potent? Check_ZIP->No_ZIP No Check_Potency Check storage, handling, and prepare fresh solutions. No_ZIP->Check_Potency Check_Cell_Assay Is the issue in a cell-based assay? No_ZIP->Check_Cell_Assay Yes_Cell_Assay Optimize concentration/time, check efflux, and PEP expression. Check_Cell_Assay->Yes_Cell_Assay Yes

References

Technical Support Center: Z-Pro-Prolinal Activity in the Presence of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of Z-Pro-Prolinal, a potent prolyl oligopeptidase (POP) inhibitor, in experimental setups containing serum proteins.

Frequently Asked Questions (FAQs)

Q1: Why does the apparent inhibitory activity of this compound decrease when I add serum to my assay?

A1: The presence of serum can introduce several factors that may lead to a perceived decrease in this compound's activity. The most common reasons include:

  • Presence of other proteases: Serum contains multiple proteases. One notable enzyme is Fibroblast Activation Protein (FAP), which can cleave similar fluorogenic substrates used in POP assays but is not inhibited by this compound.[1][2] This results in residual substrate cleavage that is not attributable to POP, thus making this compound appear less effective.

  • Protein binding: this compound may bind to abundant serum proteins, such as human serum albumin (HSA).[3][4] This binding is often reversible, but it reduces the concentration of free this compound available to inhibit POP.

  • Substrate competition: Serum proteins themselves can act as competing substrates for POP, although this is less likely to be a major factor for small peptide substrates.

Q2: What is Fibroblast Activation Protein (FAP) and how does it interfere with my experiment?

A2: FAP is a serine protease found in serum that exhibits both dipeptidase and endopeptidase activity, with an ability to cleave after proline residues, similar to POP.[5][6][7][8] Many commercially available substrates for POP, such as Z-Gly-Pro-AMC, can also be cleaved by FAP.[2][5] Since this compound is a selective inhibitor of POP and does not significantly inhibit FAP, the activity measured from FAP remains, leading to a higher background signal and an underestimation of this compound's inhibitory potency on POP.[1][9]

Q3: Can this compound bind to serum albumin? If so, how does this affect its activity?

A3: While direct binding studies for this compound to serum albumin are not extensively documented in readily available literature, it is a common characteristic of small molecule drugs to bind to serum albumin.[3][4][10] This binding is a reversible equilibrium. When this compound is bound to albumin, it is sequestered and not available to bind to the active site of POP. This reduction in the "free" concentration of the inhibitor will result in a lower observed potency (a higher apparent IC50 value).

Q4: Are there alternative substrates or inhibitors that can help me distinguish between POP and FAP activity?

A4: Yes, developing more specific substrates and inhibitors is an active area of research. To differentiate between POP and FAP activity, you can use highly specific substrates or a combination of selective inhibitors.[5][7] For example, you can measure the total activity with a non-specific substrate and then measure the residual activity in the presence of a potent and selective FAP inhibitor to determine the FAP-specific contribution. Alternatively, using a highly specific POP substrate that is not cleaved by FAP would be ideal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Higher than expected IC50 value for this compound in the presence of serum. 1. Interference from FAP activity.2. This compound binding to serum albumin.1. a) Use a specific FAP inhibitor to block its activity and isolate the POP-specific inhibition. b) If possible, use a POP substrate that is not a substrate for FAP.2. a) Increase the concentration of this compound to saturate the binding sites on albumin. b) Perform equilibrium dialysis or ultrafiltration to measure the free concentration of this compound and use this value in your calculations.
High background fluorescence/activity in no-enzyme control wells containing serum. Inherent enzymatic activity in the serum sample cleaving the substrate.Run parallel control experiments with serum that has been heat-inactivated to denature enzymes like FAP and POP. This will help determine the non-enzymatic background.
Inconsistent results between experimental replicates. Variability in the composition of serum samples.Use a pooled serum sample from multiple donors to average out individual variations. Ensure consistent handling and storage of serum to maintain its integrity.

Quantitative Data Summary

The inhibitory activity of this compound is significantly potent against POP. However, the presence of other serum proteins can influence its apparent activity.

Inhibitor Target Enzyme Inhibition Constant (Ki) Notes
This compoundProlyl Oligopeptidase (POP)~0.35 ± 0.05 nM (mouse brain)This compound is a slow-binding inhibitor.[11]
This compoundProlyl Oligopeptidase (POP)Ki = 1 nMPotent and selective inhibitor.
Z-Prolyl-ProlinolProlyl Oligopeptidase (POP)Ki = 19 µMThe alcohol analog is a significantly weaker, rapid inhibitor, highlighting the importance of the aldehyde group for potent inhibition.[11]

Experimental Protocols

Protocol 1: Differentiating POP and FAP Activity in Serum-Containing Samples

This protocol allows for the estimation of POP-specific inhibition by this compound in the presence of interfering FAP activity.

Materials:

  • This compound

  • A selective FAP inhibitor (e.g., ARI-3099)

  • Non-specific fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Serum sample

  • Purified Prolyl Oligopeptidase (POP) as a positive control

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents: Dissolve this compound, the FAP inhibitor, and the substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentrations in the assay buffer.

  • Set up Assay Plate:

    • Total Activity: Add assay buffer, serum sample, and substrate.

    • POP + FAP Inhibition (this compound): Add assay buffer, serum sample, varying concentrations of this compound, and substrate.

    • FAP Inhibition: Add assay buffer, serum sample, a saturating concentration of the selective FAP inhibitor, and substrate.

    • POP Inhibition (in the absence of FAP activity): Add assay buffer, serum sample, a saturating concentration of the selective FAP inhibitor, varying concentrations of this compound, and substrate.

    • Background Control: Add assay buffer and substrate only.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound in the presence and absence of the FAP inhibitor.

    • The data from the wells containing the FAP inhibitor will represent the specific inhibition of POP by this compound.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Analysis ZPP This compound Stock Well2 ZPP Titration (Serum + ZPP + Substrate) ZPP->Well2 Well4 POP-specific ZPP Titration (Serum + FAPI + ZPP + Substrate) ZPP->Well4 FAPI FAP Inhibitor Stock Well3 FAP Blocked (Serum + FAPI + Substrate) FAPI->Well3 FAPI->Well4 Sub Substrate Stock Well1 Total Activity (Serum + Substrate) Sub->Well1 Sub->Well2 Sub->Well3 Sub->Well4 Serum Serum Sample Serum->Well1 Serum->Well2 Serum->Well3 Serum->Well4 Incubate Incubate at 37°C Well1->Incubate Well2->Incubate Well3->Incubate Well4->Incubate Read Read Fluorescence Incubate->Read Calc Calculate % Inhibition Read->Calc

Caption: Experimental workflow for dissecting POP and FAP activity.

signaling_pathway cluster_serum Serum Environment cluster_enzymes Target & Off-Target Enzymes ZPP_free Free this compound ZPP_bound Albumin-Bound this compound ZPP_free->ZPP_bound Reversible Binding POP Prolyl Oligopeptidase (POP) ZPP_free->POP Inhibition Albumin Serum Albumin Product Cleaved Product (Fluorescent) POP->Product Cleavage FAP Fibroblast Activation Protein (FAP) FAP->Product Cleavage Substrate Substrate (e.g., Z-Gly-Pro-AMC) Substrate->POP Substrate->FAP

Caption: Interactions of this compound in a serum environment.

References

appropriate negative controls for Z-Pro-Prolinal experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the correct use of negative controls for experiments involving the prolyl oligopeptidase (POP) inhibitor, Z-Pro-Prolinal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as ZPP, is a potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease that cleaves small proline-containing peptides.[1] It functions as a transition-state analog. The terminal aldehyde group on this compound forms a reversible, covalent hemiacetal bond with the catalytic serine residue (Ser554) in the active site of POP.[2] This interaction mimics the natural tetrahedral transition state of peptide cleavage, resulting in potent, slow-binding inhibition of the enzyme.[2]

Q2: Why are negative controls so critical in experiments using this compound?

Negative controls are essential to ensure that the observed biological effects are specifically due to the inhibition of POP by this compound and not due to other factors. These factors can include the compound's solvent (vehicle effects), off-target interactions with other cellular components, or effects related to the chemical scaffold of the inhibitor itself, independent of its action on POP.

Q3: What is the most appropriate structurally-related negative control for this compound?

The ideal negative control is a molecule that is structurally identical to this compound but lacks the key functional group required for POP inhibition. The aldehyde group is critical for this compound's high-affinity binding.[3] Therefore, its corresponding alcohol derivative, N-Benzyloxycarbonyl-L-prolyl-L-prolinol (Z-Pro-Prolinol) , serves as an excellent negative control. This compound is identical to the inhibitor except the aldehyde (-CHO) is reduced to an alcohol (-CH₂OH), significantly diminishing its inhibitory activity against POP.[3]

Q4: How can I control for potential off-target effects?

Controlling for off-target effects involves several strategies:

  • Genetic Controls: The most definitive control is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the gene encoding for POP (PREP). If the biological effect of this compound is absent in these POP-deficient cells or organisms, it provides strong evidence for on-target activity.

  • Inactive Analog Control: Using Z-Pro-Prolinol helps to rule out effects caused by the core chemical structure of the inhibitor.

Q5: What is a suitable vehicle control for this compound?

This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted in an aqueous buffer or cell culture medium. The vehicle control should be an equivalent concentration of DMSO in the final experimental medium, administered to a parallel set of cells or animals. This accounts for any biological effects of the solvent itself.

Troubleshooting Guide

IssuePotential CauseRecommended Action
No biological effect observed after this compound treatment. Compound Degradation: this compound, especially the aldehyde group, may be unstable over long-term storage or in certain aqueous buffers.Ensure proper storage at -20°C under desiccating conditions. Prepare fresh stock solutions in DMSO and use promptly.
Incorrect Concentration: The effective concentration for POP inhibition can vary significantly between in vitro assays and cell-based or in vivo experiments.Perform a dose-response experiment to determine the optimal concentration. Confirm the activity of your this compound batch with a direct POP enzymatic assay.
POP is not involved: The biological pathway under investigation may not be regulated by prolyl oligopeptidase.Use a positive control known to induce the expected effect. Re-evaluate the literature to confirm the link between POP and your experimental system.
Effects are observed with both this compound and the inactive Z-Pro-Prolinol control. Scaffold-Specific Off-Target Effect: The core chemical structure of the molecule may be interacting with another target, independent of POP inhibition.The effect is likely not due to POP inhibition. Use a structurally unrelated POP inhibitor (e.g., KYP-2047) to see if the effect persists. If it does not, your original observation is likely an off-target effect of the this compound scaffold.
High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) may be causing non-specific toxicity or other cellular effects.Lower the final DMSO concentration to a non-toxic level, typically ≤0.1% in cell culture experiments.
Inconsistent results when using a generic POP substrate assay. Activity from other proteases: Some fluorogenic substrates like Z-Gly-Pro-AMC can be cleaved by other proteases. Studies have identified this compound-insensitive peptidases (ZIPs) that can hydrolyze these substrates.[6][7]Confirm that the activity you are measuring is sensitive to this compound. Run parallel assays with and without the inhibitor to isolate the POP-specific portion of the activity.

Experimental Protocols & Data

Inhibitor Potency Comparison

This table summarizes the inhibitory constants for this compound, highlighting its high potency. Data for its corresponding alcohol (Prolinol) or carboxyl derivatives are significantly higher, indicating much weaker inhibition.[3]

CompoundTargetKey Functional GroupInhibitory Constant (IC₅₀ / Kᵢ)
This compound Prolyl Oligopeptidase (POP)Aldehyde (-CHO)~0.4 - 3.7 nM[8]
Z-Pro-Prolinol Prolyl Oligopeptidase (POP)Alcohol (-CH₂OH)Significantly higher than this compound[3]
Z-Pro-Proline Prolyl Oligopeptidase (POP)Carboxylic Acid (-COOH)Significantly higher than this compound[3]
Protocol: Validating On-Target Effects using Negative Controls

This protocol outlines the workflow for using both an inactive analog and a vehicle control to validate experimental results.

1. Preparation of Compounds:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of the inactive control, Z-Pro-Prolinol, in anhydrous DMSO.

  • Store stock solutions in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

2. Experimental Setup:

  • Design your experiment with at least four treatment groups:

    • Untreated Group: Cells or animals receive no treatment.
    • Vehicle Control Group: Treated with the same final concentration of DMSO as the other groups.
    • Inactive Control Group: Treated with Z-Pro-Prolinol at the desired final concentration.
    • Experimental Group: Treated with this compound at the desired final concentration.

3. Execution:

  • Dilute the stock solutions in your experimental medium to the final working concentration immediately before use. Ensure the final DMSO concentration is identical across groups 2, 3, and 4.

  • Apply the treatments to your experimental system (e.g., cell culture, animal model) for the designated time period.

  • Perform your biological readout (e.g., Western blot, qPCR, behavioral test).

4. Data Interpretation:

  • No difference between Untreated and Vehicle: The solvent has no effect.

  • No difference between Vehicle and Inactive Control (Z-Pro-Prolinol): The chemical scaffold of the inhibitor has no non-specific effects.

  • Significant difference between Experimental (this compound) and both control groups: This result strongly suggests the observed effect is due to the specific, on-target inhibition of POP.

Protocol: In Vitro POP Activity Assay

This protocol is for measuring POP enzyme activity from cell or tissue lysates using a fluorogenic substrate.[9][10]

1. Materials:

  • Assay Buffer: 50 mM KH₂PO₄, 1.5 mM MgCl₂, 10 mM NaCl, 1 mM EDTA, pH 7.4.[10]

  • Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin). Prepare a stock in DMSO.

  • Inhibitors: this compound and/or other controls.

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).[9][10]

2. Lysate Preparation:

  • Homogenize cells or tissue in ice-cold lysis buffer.

  • Centrifuge at ~16,000 x g for 10 minutes at 4°C to pellet cell debris.[10]

  • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

3. Assay Procedure:

  • Dilute the protein lysate in Assay Buffer to a consistent final concentration (e.g., 50 µg per well).[9]

  • Add the lysate to the wells of the 96-well plate.

  • Add this compound or control compounds to the appropriate wells and pre-incubate for 30 minutes at 37°C.[10]

  • Initiate the reaction by adding the Z-Gly-Pro-AMC substrate to a final concentration of 50 µM.[9]

  • Immediately begin reading the fluorescence kinetically for 60 minutes at 37°C, or take an endpoint reading after 60 minutes.[9][10]

4. Data Analysis:

  • Calculate the rate of AMC production (fluorescence units per minute).

  • Normalize the activity to the total protein amount (e.g., pmol AMC/min/mg protein).[9]

  • Compare the activity in the presence of this compound to the vehicle and inactive controls to confirm potent inhibition.

Visualizations

G cluster_prep Experimental Preparation cluster_exp Execution cluster_analysis Data Analysis & Interpretation exp Biological Question: Is my pathway regulated by POP? zpp This compound (Active Inhibitor) exp->zpp zpl Z-Pro-Prolinol (Inactive Analog) exp->zpl dmso Vehicle Control (e.g., DMSO) exp->dmso system Apply to Experimental System (Cells / Animal) zpp->system zpl->system dmso->system q1 Effect with ZPP vs Vehicle Control? system->q1 q2 Effect with ZPL vs Vehicle Control? q1->q2 Yes res3 Conclusion: No effect observed. Re-evaluate hypothesis or compound activity. q1->res3 No res1 Conclusion: Observed effect is likely ON-TARGET q2->res1 No res2 Conclusion: Observed effect is likely OFF-TARGET or an artifact q2->res2 Yes

Caption: Logical workflow for using negative controls in this compound experiments.

G cluster_active Active Inhibition cluster_inactive Inactive Control ZPP This compound (-CHO Aldehyde) POP_Active POP Active Site (Ser554-OH) ZPP->POP_Active Binds Adduct Reversible Hemiacetal Adduct (Inhibited Enzyme) POP_Active->Adduct Forms ZPL Z-Pro-Prolinol (-CH₂OH Alcohol) POP_Inactive POP Active Site (Ser554-OH) ZPL->POP_Inactive Weak / No Binding NoAdduct No Covalent Adduct (Enzyme Remains Active) POP_Inactive->NoAdduct

Caption: Mechanism of this compound vs. its inactive alcohol control.

References

adjusting Z-Pro-Prolinal concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Z-Pro-Prolinal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1] PEP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[2] this compound works by forming a reversible covalent hemiacetal adduct with the active-site serine residue of PEP, effectively blocking its enzymatic activity.

Q2: What are the common research applications for this compound?

This compound is primarily used in research to study the physiological and pathological roles of prolyl endopeptidase. Given PEP's involvement in the metabolism of neuropeptides and peptide hormones, this compound is often used in studies related to:

  • Neurodegenerative diseases

  • Inflammation[3]

  • Signal transduction

  • Blood pressure regulation[2]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Q4: What is a recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. A good starting point for dose-response experiments is to test a wide range of concentrations. Based on its potent in vitro activity, a starting range of 10 nM to 10 µM is often recommended.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low: The concentration of this compound may not be sufficient to inhibit prolyl endopeptidase in your specific cell line.Perform a dose-response experiment to determine the optimal concentration. Increase the concentration in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
Incubation time is too short: The inhibitor may require a longer incubation period to exert its effects.Increase the incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration.
Inhibitor instability: this compound, being a peptide aldehyde, may have limited stability in cell culture medium over long incubation periods.[4]Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.
Low expression of prolyl endopeptidase: The target cell line may express low levels of the enzyme.Verify the expression of prolyl endopeptidase in your cell line using techniques like Western blotting or qPCR.
High cell toxicity or death Concentration is too high: Excessive concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells.Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is typically below 0.1-0.5%.
Off-target effects: At high concentrations, the inhibitor may have off-target effects.Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.
Inconsistent or variable results Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding densities.
Improper inhibitor preparation: Inaccurate dilutions or improper storage of the stock solution can lead to variability.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure accurate pipetting.
Presence of interfering substances: Components in the serum or media may interfere with the inhibitor's activity.If possible, reduce the serum concentration or use a serum-free medium for the duration of the treatment.

Experimental Protocols

Determining Optimal this compound Concentration

A critical step for any new cell line is to determine the optimal concentration of this compound that effectively inhibits prolyl endopeptidase without causing significant cytotoxicity.

1. Cytotoxicity Assay (MTT Assay Protocol)

This protocol provides a method to assess the effect of this compound on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Your cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 (vehicle control), 0.01, 0.1, 1, 10, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Prolyl Endopeptidase (PEP) Activity Assay

This assay directly measures the inhibitory effect of this compound on PEP activity in cell lysates.

  • Materials:

    • Your cell line of interest, treated with various concentrations of this compound

    • Cell lysis buffer (e.g., RIPA buffer)

    • Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Culture and treat your cells with different concentrations of this compound for the desired time.

    • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • In a 96-well black plate, add a standardized amount of protein from each cell lysate.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the fluorogenic PEP substrate to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate (for AMC, Ex/Em = 360/460 nm) at different time points.

    • Calculate the PEP activity and determine the extent of inhibition by this compound at different concentrations.

Data Presentation

Table 1: Example Concentration Data for this compound

Cell LineConcentration/IC50Incubation TimeEffect ObservedReference
Monkey Fibroblast (CV1-P)Not Specified30 minutes (pretreatment)Inhibition of 6-OHDA-induced GAPDH translocation and ROS production.[5]
Human Neuroblastoma (SH-SY5Y)Not Specified30 minutes (pretreatment)No inhibition of 6-OHDA-induced GAPDH translocation.[5]
Porcine PREP (in vitro)IC50: 0.4 nMN/AEnzyme inhibition.N/A
Leishmania infantum POP (in vitro)IC50: 4.2 nMN/AEnzyme inhibition.N/A

Signaling Pathways and Experimental Workflows

Prolyl Endopeptidase (PEP) and its Role in Signaling

Prolyl endopeptidase plays a crucial role in regulating the levels of various bioactive peptides. By inhibiting PEP, this compound can modulate several downstream signaling pathways.

POP_Signaling_Pathways ZPro This compound POP Prolyl Endopeptidase (PEP) ZPro->POP Inhibits SubP Substance P POP->SubP Degrades Brady Bradykinin POP->Brady Degrades Other_pep Other Bioactive Peptides POP->Other_pep Degrades SubP_pre Substance P Precursor SubP_pre->SubP Cleavage NK1R NK1 Receptor SubP->NK1R Activates SP_Signal Substance P Signaling (e.g., Pain, Inflammation) NK1R->SP_Signal Brady_pre Bradykinin Precursor Brady_pre->Brady Cleavage B2R B2 Receptor Brady->B2R Activates Brady_Signal Bradykinin Signaling (e.g., Vasodilation, Inflammation) B2R->Brady_Signal Downstream Downstream Cellular Effects (e.g., potential modulation of NF-κB, MAPK pathways) Other_pep->Downstream

Figure 1. this compound inhibits Prolyl Endopeptidase (PEP), leading to increased levels of bioactive peptides like Substance P and Bradykinin and modulation of their downstream signaling pathways.
Experimental Workflow for Assessing this compound Efficacy

The following workflow outlines the steps to evaluate the effectiveness of this compound in a specific cell line.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Determine Optimal Concentration (Cytotoxicity & Dose-Response Assays) start->dose_response pep_activity 2. Measure PEP Inhibition (PEP Activity Assay) dose_response->pep_activity downstream_analysis 3. Analyze Downstream Effects pep_activity->downstream_analysis phenotypic 4. Phenotypic Assays (e.g., Migration, Proliferation, Apoptosis) pep_activity->phenotypic western Western Blot (e.g., p-ERK, p-p38) downstream_analysis->western elisa ELISA (e.g., Substance P, Bradykinin levels) downstream_analysis->elisa gene_expression qPCR/RNA-seq (Target gene expression) downstream_analysis->gene_expression end End: Data Analysis & Interpretation western->end elisa->end gene_expression->end phenotypic->end

Figure 2. A stepwise experimental workflow for characterizing the effects of this compound on a chosen cell line, from initial concentration optimization to downstream functional analysis.

References

Validation & Comparative

A Comparative Guide to Z-Pro-Prolinal and JTP-4819 for Prolyl Oligopeptidase (POP) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent prolyl oligopeptidase (POP) inhibitors: Z-Pro-Prolinal and JTP-4819. The information presented is intended to assist researchers in making informed decisions for their studies by objectively comparing the performance of these inhibitors with supporting experimental data.

Introduction to Prolyl Oligopeptidase (POP) and its Inhibitors

Prolyl oligopeptidase (POP), a serine protease, plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone. By cleaving these signaling molecules, POP influences a variety of physiological processes, including learning, memory, and inflammation. Consequently, inhibitors of POP have emerged as valuable research tools and potential therapeutic agents for neurodegenerative and psychiatric disorders.

This compound and JTP-4819 are two of the most widely studied POP inhibitors. Both are potent and selective, but they exhibit differences in their biochemical and cellular activities. This guide will delve into a quantitative comparison of their inhibitory efficacy and provide insights into their differential effects in cellular models.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and JTP-4819 against prolyl oligopeptidase. It is important to note that the IC50 and Ki values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundJTP-4819Reference
IC50 ~4.2 nM (Leishmania infantum POP)~0.7-0.8 nM (rat brain POP)[1]
Ki ~1 nMNot available from the same direct comparative study

Comparative Experimental Data: Cellular Effects

A study by Puttonen et al. (2006) directly compared the effects of this compound and JTP-4819 on glyceraldehyde-3-phosphate dehydrogenase (GAPDH) translocation and the production of reactive oxygen species (ROS) in different cell lines.

Cell LineExperimental ConditionEffect of this compoundEffect of JTP-4819
CV1-P (monkey fibroblast) 6-hydroxydopamine (6-OHDA)-induced stressInhibited GAPDH translocation to the particulate fractionDid not prevent GAPDH translocation
CV1-P (monkey fibroblast) 6-OHDA-induced stressBlocked ROS production to control levelsBlocked ROS production to control levels
SH-SY5Y (human neuroblastoma) 6-OHDA-induced stressDid not prevent GAPDH translocationDid not prevent GAPDH translocation
SH-SY5Y (human neuroblastoma) 6-OHDA-induced stressDid not block ROS productionDid not block ROS production

These findings suggest that while both inhibitors can mitigate oxidative stress in certain cell types, this compound may have a distinct mechanism of action related to the prevention of GAPDH translocation under specific cellular stress conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Prolyl Oligopeptidase (POP) Signaling Pathway

POP_Signaling_Pathway cluster_inhibition POP Inhibition cluster_substrates Neuropeptide Substrates cluster_downstream Downstream Effects ZPP This compound POP Prolyl Oligopeptidase (POP) ZPP->POP inhibit JTP JTP-4819 JTP->POP inhibit SP Substance P POP->SP degrades AVP Arginine-Vasopressin POP->AVP degrades TRH Thyrotropin-Releasing Hormone POP->TRH degrades Autophagy Modulation of Autophagy POP->Autophagy regulates Neuronal_Signaling Enhanced Neuronal Signaling (Learning & Memory) SP->Neuronal_Signaling ERK_Akt Activation of ERK & Akt Pathways SP->ERK_Akt AVP->Neuronal_Signaling TRH->Neuronal_Signaling

Experimental Workflow: POP Enzyme Inhibition Assay

POP_Inhibition_Assay_Workflow start Start prepare Prepare Reagents: - Purified POP Enzyme - Fluorogenic Substrate - Inhibitors (this compound, JTP-4819) - Assay Buffer start->prepare dispense Dispense Enzyme, Inhibitor, and Buffer into Microplate Wells prepare->dispense incubate1 Pre-incubate at 37°C dispense->incubate1 add_substrate Add Fluorogenic Substrate to Initiate Reaction incubate1->add_substrate measure Measure Fluorescence Intensity Over Time (Kinetic Reading) add_substrate->measure analyze Analyze Data: - Calculate Reaction Velocities - Determine IC50/Ki Values measure->analyze end End analyze->end

Experimental Workflow: Passive Avoidance Test

Passive_Avoidance_Test_Workflow start Start habituation Habituation Phase: Animal explores both light and dark compartments of the apparatus. start->habituation training Training Phase (Day 1): - Place animal in light compartment. - When it enters the dark compartment, deliver a mild foot shock. habituation->training treatment Administer Vehicle or POP Inhibitor (this compound or JTP-4819) prior to training or testing. training->treatment Treatment can be before training or testing testing Testing Phase (Day 2): - Place animal back in light compartment. - Measure latency to enter the dark compartment. treatment->testing analyze Analyze Data: Compare latencies between treatment groups. testing->analyze end End analyze->end

Detailed Experimental Protocols

Prolyl Oligopeptidase (POP) Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound and JTP-4819 against POP.

Materials:

  • Purified recombinant POP enzyme

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

  • This compound and JTP-4819 stock solutions

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of POP enzyme in assay buffer.

    • Prepare serial dilutions of this compound and JTP-4819 in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • POP enzyme solution

      • Inhibitor solution (or vehicle for control wells)

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

In Vivo Assessment of Memory Enhancement: Passive Avoidance Test

Objective: To evaluate the effects of this compound and JTP-4819 on learning and memory in a rodent model.

Apparatus:

  • Passive avoidance apparatus consisting of a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Animals:

  • Adult male rats or mice.

Protocol:

  • Habituation:

    • On the day before training, allow each animal to freely explore both compartments of the apparatus for a set period (e.g., 5 minutes) with the guillotine door open.

  • Training (Acquisition Trial):

    • Administer the test compound (this compound, JTP-4819, or vehicle) intraperitoneally or orally at a predetermined time before the training session.

    • Place the animal in the light compartment, facing away from the door.

    • After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.

    • When the animal enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment (step-through latency).

    • Return the animal to its home cage.

  • Testing (Retention Trial):

    • 24 hours after the training session, place the animal back into the light compartment.

    • After the same acclimatization period, open the guillotine door.

    • Measure the time it takes for the animal to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience.

    • A cut-off time (e.g., 300 seconds) is typically used, and animals that do not enter the dark compartment within this time are assigned the maximum latency.

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test). An increase in step-through latency in the inhibitor-treated groups compared to the vehicle group suggests a memory-enhancing effect.

Conclusion

Both this compound and JTP-4819 are potent inhibitors of prolyl oligopeptidase with demonstrated efficacy in various experimental models. While JTP-4819 appears to have a lower IC50 value in some reported studies, direct comparative data is limited. The observed differences in their cellular effects, particularly concerning GAPDH translocation, suggest that they may possess distinct pharmacological profiles that could be relevant for specific research applications. The provided experimental protocols offer a starting point for researchers to further investigate and compare these and other POP inhibitors in their own laboratories. Careful consideration of the specific research question and experimental context is crucial when selecting the most appropriate inhibitor.

References

Z-Pro-Prolinal: A Comparative Guide to its Specificity for Prolyl Oligopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Z-Pro-Prolinal, a potent inhibitor of prolyl oligopeptidase (POP), with other relevant inhibitors. The information presented herein is supported by experimental data to aid in the objective assessment of its performance and specificity.

Introduction to Prolyl Oligopeptidase and this compound

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides. Its involvement in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, has made it a significant target for drug development.[1] this compound (also known as Cbthis compound) is a well-established, potent, and selective inhibitor of POP.[1] This guide will delve into the experimental validation of its specificity.

Comparative Inhibitor Performance

The efficacy of this compound is best understood in the context of other known POP inhibitors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and its alternatives. Lower values indicate higher potency.

InhibitorTarget EnzymeKiIC50Source Organism for Enzyme
This compound Prolyl Oligopeptidase1 nM [1]0.4 nM [2]Porcine
JTP-4819Prolyl Oligopeptidase-0.83 ± 0.09 nM[3]Rat Brain
KYP-2047Prolyl Oligopeptidase0.023 nM [4]-Not Specified
S17092Prolyl Oligopeptidase--Not Specified

Validation of this compound Specificity

While this compound is widely cited as a selective POP inhibitor, comprehensive public data comparing its activity against a broad panel of proteases is limited. However, its mechanism of action, forming a stable hemiacetal with the active site serine of POP, contributes to its high affinity and specificity. Studies have shown that other structurally related peptidases are not significantly inhibited by this compound at concentrations effective for POP inhibition.

Experimental Protocols

The validation of inhibitor specificity and potency relies on robust enzymatic assays. Below are detailed methodologies for key experiments.

Prolyl Oligopeptidase (POP) Activity Assay

This protocol is used to determine the inhibitory activity of compounds against POP.

Materials:

  • Purified prolyl oligopeptidase

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay buffer: 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader with fluorescence detection (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add a defined amount of purified POP enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by POP releases the fluorescent AMC molecule.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protease Specificity Profiling (General Workflow)

To assess the specificity of an inhibitor, its activity is tested against a panel of different proteases.

Materials:

  • A panel of purified proteases (e.g., trypsin, chymotrypsin, elastase, caspases, etc.)

  • Specific fluorogenic or chromogenic substrates for each protease in the panel.

  • Assay buffers optimized for each protease.

  • Inhibitor compound (this compound).

  • Microplate reader capable of detecting the specific substrate cleavage product.

Procedure:

  • For each protease in the panel, perform an activity assay similar to the POP activity assay described above.

  • Use a fixed, high concentration of the inhibitor (e.g., 100-fold the IC50 for POP) to screen for off-target inhibition.

  • If inhibition is observed for any other protease, perform a full dose-response curve to determine the IC50 value for that off-target enzyme.

  • Compare the IC50 value for the target enzyme (POP) with the IC50 values for any off-target enzymes to determine the selectivity of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving POP and a typical experimental workflow for inhibitor validation.

G POP's Role in Neuroinflammation and α-Synuclein Aggregation cluster_inflammation Neuroinflammation cluster_synuclein α-Synuclein Aggregation Inflammatory_Stimuli Inflammatory Stimuli Microglia_Activation Microglia Activation Inflammatory_Stimuli->Microglia_Activation POP_Upregulation POP Upregulation in Glia Microglia_Activation->POP_Upregulation Pro_inflammatory_Mediators Pro-inflammatory Mediators POP_Upregulation->Pro_inflammatory_Mediators Alpha_Synuclein α-Synuclein Monomers POP_Synuclein_Interaction Direct Interaction Alpha_Synuclein->POP_Synuclein_Interaction POP Prolyl Oligopeptidase (POP) POP->POP_Synuclein_Interaction Dimerization Enhanced Dimerization POP_Synuclein_Interaction->Dimerization Aggregation Aggregation & Fibril Formation Dimerization->Aggregation Lewy_Bodies Lewy Bodies Aggregation->Lewy_Bodies Z_Pro_Prolinal This compound Z_Pro_Prolinal->POP_Upregulation Inhibition Z_Pro_Prolinal->POP Inhibition

Caption: POP in Neurodegeneration.

The above diagram illustrates the dual role of prolyl oligopeptidase (POP) in neurodegenerative processes. In neuroinflammation, inflammatory stimuli lead to the upregulation of POP in glial cells, which in turn contributes to the production of pro-inflammatory mediators.[5][6][7][8][9] Concurrently, POP can directly interact with α-synuclein monomers, promoting their dimerization and subsequent aggregation into fibrils, which are a hallmark of Lewy bodies in Parkinson's disease.[10][11][12][13][14] this compound, as a potent POP inhibitor, can intervene in both of these pathways.

G Workflow for Validating Inhibitor Specificity Start Start: Synthesize/Obtain Inhibitor POP_Assay Primary Screen: Prolyl Oligopeptidase Activity Assay Start->POP_Assay Determine_IC50 Determine IC50 for POP POP_Assay->Determine_IC50 Protease_Panel Secondary Screen: Protease Panel Profiling Determine_IC50->Protease_Panel Off_Target_Hit Off-Target Inhibition Detected? Protease_Panel->Off_Target_Hit Determine_Off_Target_IC50 Determine IC50 for Off-Target Protease(s) Off_Target_Hit->Determine_Off_Target_IC50 Yes Conclusion Conclusion: Inhibitor is Selective or Non-Selective Off_Target_Hit->Conclusion No Calculate_Selectivity Calculate Selectivity Index (IC50_off-target / IC50_POP) Determine_Off_Target_IC50->Calculate_Selectivity Calculate_Selectivity->Conclusion

Caption: Inhibitor Specificity Workflow.

This workflow outlines the key experimental steps to validate the specificity of a prolyl oligopeptidase inhibitor like this compound. The process begins with a primary screen to determine the inhibitor's potency (IC50) against POP. This is followed by a secondary screen against a panel of other proteases to identify any off-target effects. If off-target inhibition is observed, the IC50 for those proteases is determined, allowing for the calculation of a selectivity index. This systematic approach provides a quantitative measure of the inhibitor's specificity.

References

Z-Pro-Prolinal and its Downstream Effects on Neuropeptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Z-Pro-Prolinal with other alternatives for modulating neuropeptide levels, supported by experimental data. We delve into the downstream effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Mechanism of Action: this compound as a Prolyl Oligopeptidase (POP) Inhibitor

This compound is a potent and specific inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP). POP is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides. By cleaving peptide bonds on the carboxyl side of proline residues, POP is involved in the degradation of several neuropeptides that are key modulators of cognitive and physiological processes.[1] The primary hypothesis behind the use of this compound is that by inhibiting POP, the degradation of these neuropeptides is reduced, leading to an increase in their local concentrations and subsequent enhancement of their biological activity.

However, it is crucial to note that the direct in vivo evidence for this compound consistently increasing neuropeptide levels is still a subject of scientific discussion.[2] Some studies suggest that the effects of POP inhibitors may not be solely mediated by changes in neuropeptide concentrations but also through other mechanisms, such as protein-protein interactions.

Comparative Analysis of Downstream Effects on Neuropeptides

The primary downstream effect of this compound is the potential modulation of neuropeptide levels. Here, we compare the reported effects of this compound and other POP inhibitors on key neuropeptides.

Table 1: Comparative Effects of POP Inhibitors on Neuropeptide Levels

NeuropeptideThis compound EffectOther POP Inhibitor Effects (e.g., Z-321, KYP-2047)Key Findings & Citations
Arginine-Vasopressin (AVP) Significant Increase in septal AVP content in rats following oral administration of 100 mg/kg.Z-321 (100 mg/kg, oral) also significantly increased septal AVP content.Indicates that POP inhibition can lead to increased AVP levels in specific brain regions.[1]
Substance P Not consistently demonstrated to increase extracellular levels.KYP-2047 (50 µmol/kg, i.p.) showed no significant effect on extracellular substance P levels in the rat striatum.The role of POP in the in vivo metabolism of substance P remains controversial.[3]
Neurotensin Not consistently demonstrated to increase extracellular levels.KYP-2047 (50 µmol/kg, i.p.) showed no significant effect on extracellular neurotensin levels in the rat striatum.Suggests that POP may not be the primary enzyme for in vivo degradation of neurotensin.[3]
Thyrotropin-Releasing Hormone (TRH) Neuroprotective effects of this compound are suggested to be mediated by TRH.The neuroprotective effects of POP inhibitors are suggested to be mediated by neuropeptides like TRH.Direct quantitative data on TRH level changes after this compound are not consistently reported.[4]

Alternative Downstream Effects: Beyond Neuropeptide Modulation

Recent research has unveiled that the biological effects of POP inhibitors like this compound may extend beyond simple neuropeptide level modulation. These alternative mechanisms are crucial for a comprehensive understanding of their pharmacological profile.

Table 2: Comparison of Alternative Downstream Effects of POP Inhibitors

Downstream EffectThis compoundOther POP Inhibitors (e.g., KYP-2047)Key Findings & Citations
α-Synuclein Aggregation In vitro, this compound can reverse the acceleration of α-synuclein aggregation induced by POP.KYP-2047 has been shown to reduce α-synuclein aggregation in cellular and animal models of Parkinson's disease.POP inhibitors may exert neuroprotective effects by interfering with the aggregation of pathogenic proteins.[1][5]
Inositol-1,4,5-trisphosphate (IP3) Signaling Inhibition of POP has been linked to an enhancement of substance P-mediated stimulation of IP3 production.The interaction of POP with enzymes controlling IP3 levels has been described.POP may play a role in intracellular signaling cascades independent of direct neuropeptide degradation.[6]

Experimental Protocols

For researchers aiming to validate the downstream effects of this compound, detailed and standardized experimental protocols are essential. Below are synthesized protocols based on methodologies reported in the scientific literature.

In Vivo Animal Study Protocol

This protocol outlines a typical in vivo experiment in rats to assess the effect of this compound on brain neuropeptide levels.

Objective: To measure the concentration of a specific neuropeptide (e.g., Arginine-Vasopressin) in a discrete brain region (e.g., septum) of rats following the administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Radioimmunoassay (RIA) or ELISA kit for the neuropeptide of interest

  • Brain homogenization buffer

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).

  • Drug Administration: Administer this compound or vehicle orally to the rats.

  • Anesthesia and Surgery (for microdialysis): At a specific time point after drug administration, anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis probe into the target brain region (e.g., septum).

  • Microdialysis: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Tissue Collection (for total content): At the end of the experiment, euthanize the rat and dissect the brain. Isolate the target brain region and immediately freeze it in liquid nitrogen.

  • Sample Processing:

    • Microdialysis Samples: Store collected dialysates at -80°C until analysis.

    • Brain Tissue: Homogenize the frozen brain tissue in an appropriate buffer. Centrifuge the homogenate and collect the supernatant.

  • Neuropeptide Quantification:

    • RIA: Follow the manufacturer's protocol for the radioimmunoassay kit. This typically involves competitive binding of a radiolabeled neuropeptide and the neuropeptide in the sample to a specific antibody.

    • ELISA: Follow the manufacturer's protocol for the ELISA kit. This usually involves capturing the neuropeptide with a specific antibody and detecting it with a secondary antibody conjugated to an enzyme.

  • Data Analysis: Calculate the concentration of the neuropeptide in the samples based on the standard curve. Compare the neuropeptide levels between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

Neuropeptide Measurement Protocols

Radioimmunoassay (RIA) for Arginine-Vasopressin (AVP): A detailed protocol can be found in various publications and commercial kits. The general principle involves:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of AVP.

  • Sample Incubation: Incubate the brain tissue extracts or dialysates with a specific anti-AVP antibody and a fixed amount of radiolabeled AVP (e.g., ¹²⁵I-AVP).

  • Separation: Separate the antibody-bound AVP from the free AVP.

  • Counting: Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation: Determine the concentration of AVP in the samples by comparing their radioactivity with the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Substance P: Commercial ELISA kits are readily available. A typical protocol involves:

  • Coating: Coat a 96-well plate with a capture antibody specific for Substance P.

  • Sample Addition: Add brain homogenates or standards to the wells.

  • Incubation: Incubate to allow Substance P to bind to the capture antibody.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by a substrate that produces a colorimetric signal.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Quantification: Calculate the Substance P concentration based on the standard curve.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

signaling_pathway cluster_inhibition POP Inhibition cluster_neuropeptides Neuropeptide Metabolism cluster_effects Downstream Effects This compound This compound POP Prolyl Oligopeptidase (POP) This compound->POP Inhibits Neuropeptides Proline-containing Neuropeptides (e.g., AVP, Substance P, TRH) Inactive Fragments Inactive Fragments POP->Inactive Fragments Degrades Neuropeptides->POP Increased Neuropeptide Levels Increased Neuropeptide Levels Neuropeptides->Increased Neuropeptide Levels Leads to (Hypothesized) Biological Effects Biological Effects Increased Neuropeptide Levels->Biological Effects

Caption: Signaling pathway of this compound's effect on neuropeptides.

experimental_workflow Animal Model Rat Model Drug Administration Oral Administration of This compound or Vehicle Animal Model->Drug Administration Sample Collection Microdialysis or Brain Tissue Dissection Drug Administration->Sample Collection Sample Processing Extraction and Preparation Sample Collection->Sample Processing Quantification RIA or ELISA for Neuropeptide Measurement Sample Processing->Quantification Data Analysis Statistical Comparison Quantification->Data Analysis logical_relationship cluster_zpro This compound cluster_mechanisms Potential Mechanisms of Action cluster_outcome Pharmacological Outcome ZPro This compound Neuropeptide Increased Neuropeptide Levels (e.g., AVP) ZPro->Neuropeptide AlphaSynuclein Reduced α-Synuclein Aggregation ZPro->AlphaSynuclein IP3 Modulation of IP3 Signaling ZPro->IP3 Outcome Neuroprotection & Cognitive Enhancement Neuropeptide->Outcome AlphaSynuclein->Outcome IP3->Outcome

References

Comparative Analysis of Z-Pro-Prolinal Potency Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the potency of Z-Pro-Prolinal, a selective inhibitor of prolyl oligopeptidase (POP), across various species. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support further investigation and application of this compound.

Data Presentation: Potency of this compound Across Species

This compound exhibits potent inhibitory activity against prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), across a range of species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify its potency. The following table summarizes the available data for this compound's potency against POP from different species.

Species/SourceEnzyme SourcePotency (IC50)Potency (Ki)
HumanRecombinant PREP0.16 µM-
PorcineNot Specified0.4 nM-
RabbitBrain-14 nM
BovineBrain-nM order[1]
RatSeptal tissueEffective in vivo-
Schistosoma mansoniNot Specified0.01 µM-
Leishmania infantumRecombinant POPLi4.2 nM-
Flavobacterium meningosepticumNot Specified-µM order[1]

Note: "nM order" and "µM order" indicate that the Ki values are in the nanomolar and micromolar ranges, respectively, as specified in the cited source.

Experimental Protocols

The potency of this compound is typically determined using a prolyl oligopeptidase (POP) activity assay. The following is a generalized protocol based on common methodologies.

Prolyl Oligopeptidase (POP) Activity Assay

Objective: To determine the inhibitory activity of this compound against POP by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Purified prolyl oligopeptidase (from the desired species)

  • This compound

  • Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin))

  • Assay buffer (e.g., 0.1 M sodium/potassium phosphate buffer, pH 7.0, containing 0.1 mM DTT)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • 96-well microtiter plates (black, for fluorescence readings)

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent and dilute it to the working concentration in the assay buffer.

    • Dilute the purified POP enzyme to the desired concentration in the assay buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • A specific volume of the this compound dilution (or vehicle control - DMSO in assay buffer).

      • A specific volume of the diluted POP enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a specific volume of the fluorogenic substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition:

    • Measure the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by POP results in a fluorescent signal.

    • Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for AMC, excitation ~360-380 nm and emission ~440-460 nm).

    • Record the fluorescence at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the POP activity, by fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

This compound, by inhibiting prolyl oligopeptidase, can modulate various signaling pathways by preventing the degradation of key peptide hormones and neuropeptides.[2] Two such important pathways are the bradykinin and substance P signaling cascades.

Experimental Workflow for Determining this compound Potency

The following diagram illustrates a typical experimental workflow for assessing the inhibitory potency of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate_setup 96-Well Plate Setup reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation Dispense Reagents reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init fluorescence_reading Fluorescence Measurement reaction_init->fluorescence_reading Measure Signal data_analysis IC50 Determination fluorescence_reading->data_analysis

Experimental workflow for this compound potency.

Bradykinin Signaling Pathway Modulation by this compound

Prolyl oligopeptidase is involved in the degradation of bradykinin.[3] By inhibiting POP, this compound can lead to an accumulation of bradykinin, thereby enhancing its downstream signaling effects. Bradykinin primarily signals through the B2 receptor, a G-protein coupled receptor (GPCR).[4]

bradykinin_pathway ZPP This compound POP Prolyl Oligopeptidase (POP) ZPP->POP inhibits Bradykinin Bradykinin POP->Bradykinin degrades B2R Bradykinin B2 Receptor Bradykinin->B2R activates Gq Gq protein B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasodilation, Inflammation) Ca->Downstream PKC->Downstream

Bradykinin signaling pathway and this compound.

Substance P Signaling Pathway Modulation by this compound

Similar to bradykinin, substance P is another neuropeptide whose levels are regulated by prolyl oligopeptidase.[2] Inhibition of POP by this compound can increase the bioavailability of substance P, which primarily signals through the neurokinin-1 receptor (NK1R), another GPCR.

substance_p_pathway ZPP This compound POP Prolyl Oligopeptidase (POP) ZPP->POP inhibits SubstanceP Substance P POP->SubstanceP degrades NK1R Neurokinin-1 Receptor (NK1R) SubstanceP->NK1R activates Gq Gq protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Neurotransmission, Inflammation) Ca->Downstream MAPK MAPK Pathway (e.g., ERK) PKC->MAPK MAPK->Downstream

Substance P signaling and this compound.

References

Orthogonal Methods to Validate Z-Pro-Prolinal's Effect on Prolyl Oligopeptidase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of orthogonal methods to validate the effects of Z-Pro-Prolinal, a potent inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP). For a robust validation of this compound's activity, it is crucial to employ multiple, independent experimental approaches. This document compares this compound with other commonly used POP inhibitors, JTP-4819 and KYP-2047, and provides detailed protocols for key validation assays.

Introduction to this compound and Prolyl Oligopeptidase

This compound is a transition-state analogue inhibitor that specifically targets prolyl oligopeptidase, a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. POP is implicated in various physiological processes, including the regulation of neuropeptide signaling, and is a therapeutic target for neurological and inflammatory disorders. This compound forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP, leading to its potent inhibition.

Comparative Analysis of POP Inhibitors

To objectively evaluate the efficacy of this compound, its performance should be compared against other well-characterized POP inhibitors. The following table summarizes the inhibitory potency of this compound, JTP-4819, and KYP-2047. It is important to note that the reported values may vary depending on the enzyme source and assay conditions.

InhibitorTarget EnzymeIC50 / KiSource Organism/TissueReference
This compound Prolyl OligopeptidaseKi: ~0.35 nMMouse Brain[1]
Prolyl OligopeptidaseKi: 14 nMRabbit Brain
JTP-4819 Prolyl OligopeptidaseIC50: 0.83 nMRat Brain Supernatant[2]
Prolyl OligopeptidaseIC50: 5.43 nMFlavobacterium meningosepticum[3]
Prolyl OligopeptidaseIC50: 0.7-0.8 nMAged Rat Brain[4]
KYP-2047 Prolyl OligopeptidaseKi: 0.023 nMPorcine PREP[5]

Orthogonal Validation Strategies

A multi-faceted approach is recommended to confidently validate the effects of this compound. This involves confirming target engagement, assessing cellular activity, and measuring downstream functional outcomes.

Direct Target Engagement: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to directly assess the binding of an inhibitor to its target enzyme within a complex biological sample. A competitive ABPP workflow can be used to demonstrate that this compound specifically interacts with POP in its native environment.

Cellular Enzyme Activity: In Situ POP Activity Assay

This method allows for the direct measurement of POP activity within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.

Downstream Pathway Modulation: Measurement of Substance P Levels

Substance P is a well-known neuropeptide substrate of POP. Inhibition of POP is expected to lead to an accumulation of Substance P. Measuring the levels of this neuropeptide can serve as a functional readout of this compound's activity.

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To visualize the direct binding of this compound to POP in a cell lysate.

Materials:

  • Cell lysate containing active POP

  • This compound and competitor inhibitors

  • Activity-based probe for serine hydrolases (e.g., FP-rhodamine)

  • SDS-PAGE gels and imaging system

Procedure:

  • Pre-incubate cell lysates with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

  • Add the activity-based probe to the lysates and incubate for another 30 minutes at 37°C.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence signal at the molecular weight corresponding to POP indicates successful competition by this compound.

Protocol 2: In Situ Prolyl Oligopeptidase Activity Assay

Objective: To measure the inhibitory effect of this compound on POP activity in cultured cells.[5]

Materials:

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells)

  • This compound

  • POP-specific fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Treat cultured cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Add the POP-specific fluorogenic substrate to the cell lysates.

  • Measure the fluorescence intensity over time using a fluorometer. A decrease in the rate of fluorescence increase in this compound-treated cells compared to controls indicates inhibition of POP activity.

Protocol 3: Quantification of Substance P by ELISA

Objective: To measure the effect of this compound on the levels of the POP substrate, Substance P, in cell culture supernatant or tissue homogenates.[1][6]

Materials:

  • Cell culture supernatant or tissue homogenate from this compound-treated and control samples.

  • Commercially available Substance P ELISA kit.

  • Microplate reader.

Procedure:

  • Collect cell culture supernatant or prepare tissue homogenates from samples treated with this compound or vehicle.

  • Follow the manufacturer's instructions for the Substance P ELISA kit. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of Substance P in the samples based on the standard curve. An increase in Substance P levels in the this compound-treated samples would be indicative of POP inhibition.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the concepts presented, the following diagrams illustrate the POP signaling pathway, the logical flow of the validation strategy, and a typical experimental workflow.

Caption: Prolyl Oligopeptidase (POP/PREP) Signaling Pathway.

Orthogonal_Validation_Logic cluster_methods Orthogonal Methods Hypothesis Hypothesis: This compound inhibits POP Method1 Biochemical Assay (In vitro inhibition) Hypothesis->Method1 test Method2 Cellular Assay (In situ activity) Hypothesis->Method2 test Method3 Functional Assay (Substrate accumulation) Hypothesis->Method3 test Conclusion Conclusion: High confidence in this compound's effect and mechanism Method1->Conclusion supports Method2->Conclusion supports Method3->Conclusion supports

Caption: Logic of Orthogonal Validation.

Experimental_Workflow Start Start: Cells/Tissue Treatment Treatment: This compound vs. Vehicle Start->Treatment Assay1 Orthogonal Assay 1 (e.g., ABPP) Treatment->Assay1 Assay2 Orthogonal Assay 2 (e.g., In situ activity) Treatment->Assay2 Assay3 Orthogonal Assay 3 (e.g., Substrate ELISA) Treatment->Assay3 Data Data Analysis & Comparison Assay1->Data Assay2->Data Assay3->Data End Conclusion Data->End

Caption: General Experimental Workflow.

Selectivity Profiling

While this compound is a potent POP inhibitor, it is good practice to assess its selectivity against other related proteases to rule out off-target effects. Key enzymes to consider for counter-screening include:

  • Fibroblast Activation Protein (FAP): A closely related serine protease with a similar substrate preference.

  • Dipeptidyl Peptidases (e.g., DPP-IV): Another family of serine proteases that cleave after proline residues.

  • Acyl-Protein Thioesterase 1 (APT1): Some studies have suggested potential off-target activity of this compound on this enzyme.

By employing these orthogonal methods and comparative analyses, researchers can robustly validate the on-target effects of this compound and gain deeper insights into the biological consequences of prolyl oligopeptidase inhibition.

References

Validating Z-Pro-Prolinal's Mechanism of Action: A Comparison Guide Using a Catalytically Inactive POP Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the prolyl oligopeptidase (POP) inhibitor, Z-Pro-Prolinal, on wild-type POP and a catalytically inactive mutant. Utilizing a catalytically inactive mutant is a crucial step in target validation, ensuring that the observed effects of a compound are directly attributable to the inhibition of the enzyme's catalytic activity and not due to off-target effects or interactions with non-catalytic functions of the protein.

Introduction to Prolyl Oligopeptidase and this compound

Prolyl oligopeptidase (POP) is a serine protease that plays a significant role in the maturation and degradation of neuropeptides and peptide hormones, making it a therapeutic target for neurological and psychiatric disorders.[1] this compound is a potent and selective inhibitor of POP, with a reported Ki value of 1 nM and an IC50 of 0.4 nM for the wild-type enzyme.[2] It acts by forming a reversible covalent bond with the catalytic serine residue (Ser554) in the active site of POP.

Beyond its catalytic role, POP is also known to engage in protein-protein interactions, influencing pathways such as α-synuclein aggregation, which is implicated in Parkinson's disease.[3][4][5] This dual functionality of POP necessitates a robust method to dissect the catalytic versus non-catalytic effects of its inhibitors. A common and effective approach is the use of a catalytically inactive mutant of the target protein. For POP, the Ser554Ala (S554A) mutant, where the active site serine is replaced by alanine, serves this purpose. This mutation renders the enzyme catalytically inert while preserving its overall structure, allowing it to be used as a negative control to validate that the effects of an inhibitor are dependent on its interaction with the catalytic site.[6]

Comparative Analysis: Wild-Type POP vs. Catalytically Inactive POP Mutant

The primary purpose of using the S554A POP mutant is to differentiate between the effects of this compound that are mediated by the inhibition of POP's enzymatic activity and those that might arise from binding to the enzyme and affecting its non-catalytic functions.

Data Presentation
ParameterWild-Type POPCatalytically Inactive POP (S554A)Rationale for Comparison
This compound Inhibition (Ki) 1 nMNot ApplicableThe Ki value is a measure of inhibitory potency on catalytic activity. As the S554A mutant is catalytically inactive, a Ki value for this compound cannot be determined in the same manner.
This compound Inhibition (IC50) 0.4 nM[2]Not ApplicableThe IC50 value also measures the concentration of an inhibitor required to reduce enzyme activity by 50%. This is not a relevant measure for a catalytically dead enzyme.
Effect on a Non-Catalytic Function (e.g., α-synuclein dimerization) *Inhibitor reduces POP-enhanced dimerization[4]Inhibitor has no effect on dimerization enhanced by the inactive mutant[4]This comparison demonstrates that the inhibitor's effect on this cellular process is dependent on the catalytic activity of POP.

*Data presented is for the POP inhibitor KYP-2047, which illustrates the principle of using a catalytically inactive mutant for target validation, as direct comparative data for this compound in this specific assay was not available in the searched literature. The underlying principle remains the same.

Experimental Protocols

Prolyl Oligopeptidase (POP) Activity Assay

This protocol is adapted from standard fluorogenic assays for POP activity.

Materials:

  • Purified wild-type POP and catalytically inactive S554A POP mutant.

  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.

  • Fluorogenic Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin) dissolved in DMSO to a stock concentration of 10 mM.

  • This compound stock solution in DMSO.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm).

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In the wells of the 96-well plate, add 50 µL of Assay Buffer (for control) or the this compound dilutions.

  • Add 25 µL of the wild-type POP or S554A POP mutant enzyme solution to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate to each well (final concentration of substrate should be at or below the Km).

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the POP activity.

  • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value for the wild-type POP. No activity is expected for the S554A mutant.

Experimental Workflow for Validating this compound Effects

This workflow outlines the logical steps to confirm that the cellular or physiological effects of this compound are due to the inhibition of POP's catalytic activity.

Objective: To determine if the effect of this compound on a specific cellular pathway is dependent on the catalytic activity of POP.

Experimental Arms:

  • Control: Cells expressing wild-type POP, treated with vehicle.

  • Inhibitor Treatment: Cells expressing wild-type POP, treated with this compound.

  • Inactive Mutant Control: Cells expressing the catalytically inactive S554A POP mutant, treated with vehicle.

  • Inactive Mutant + Inhibitor: Cells expressing the catalytically inactive S554A POP mutant, treated with this compound.

Readout: A quantifiable measure of the cellular process of interest (e.g., protein levels via Western blot, gene expression via qPCR, or a functional assay).

Expected Outcomes:

  • If the effect of this compound is ON-TARGET (i.e., due to inhibition of POP's catalytic activity), you would expect to see a significant difference between the Control and Inhibitor Treatment groups, but NO significant difference between the Inactive Mutant Control and the Inactive Mutant + Inhibitor groups.

  • If the effect of this compound is OFF-TARGET (i.e., independent of POP's catalytic activity), you would likely see a similar effect of the inhibitor in both the wild-type and inactive mutant expressing cells.

Visualizations

Signaling Pathway of POP and its Non-Catalytic Interactions

POP_Signaling_Pathway cluster_catalytic Catalytic Function cluster_non_catalytic Non-Catalytic Function Neuropeptides Neuropeptides POP_WT Wild-Type POP Neuropeptides->POP_WT Substrate Cleaved_Peptides Cleaved_Peptides POP_WT->Cleaved_Peptides Cleavage alpha_Synuclein_Monomer alpha_Synuclein_Monomer POP_Both POP (WT or S554A) alpha_Synuclein_Monomer->POP_Both Interaction alpha_Synuclein_Dimer alpha_Synuclein_Dimer POP_Both->alpha_Synuclein_Dimer Promotes Dimerization Z_Pro_Prolinal Z_Pro_Prolinal Z_Pro_Prolinal->POP_WT Inhibits Target_Validation_Workflow cluster_wt Cells with Wild-Type POP cluster_mutant Cells with Inactive POP (S554A) wt_vehicle Vehicle Treatment measure Measure Cellular Effect (e.g., Western Blot, qPCR) wt_vehicle->measure wt_inhibitor This compound Treatment wt_inhibitor->measure mut_vehicle Vehicle Treatment mut_vehicle->measure mut_inhibitor This compound Treatment mut_inhibitor->measure start Start Experiment start->wt_vehicle start->wt_inhibitor start->mut_vehicle start->mut_inhibitor analysis Compare Results measure->analysis conclusion On-Target vs. Off-Target Conclusion analysis->conclusion

References

Z-Pro-Prolinal: A Gold Standard for Prolyl Oligopeptidase (POP) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for a range of neurological and systemic disorders due to its role in neuropeptide metabolism, neuroinflammation, and protein aggregation.[1][2][3] Effective screening for novel POP inhibitors requires a reliable and potent reference compound to validate assay performance and benchmark new chemical entities. N-Benzyloxycarbonyl-L-prolyl-L-prolinal, commonly known as Z-Pro-Prolinal, has long been established as a cornerstone reference inhibitor in this field.[4]

This guide provides an objective comparison of this compound with other alternative POP inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of POP Inhibitors

This compound is a potent, selective, and reversible slow-binding inhibitor of POP.[5][6] It forms a hemiacetal adduct with the active-site serine residue, mimicking the tetrahedral transition state of the enzyme-catalyzed reaction.[5][7] This mechanism contributes to its high affinity and makes it an excellent positive control for inhibitor screening campaigns. While this compound is widely used, several other compounds have been developed and characterized, offering a range of potencies and chemical scaffolds.

Table 1: Quantitative Comparison of POP Reference Inhibitors

CompoundTypeKi (nM)IC50 (nM)Source Organism for Assay
This compound Peptidomimetic aldehyde1.0[6][8]0.4[9]Porcine/Bovine Brain[9]
JTP-4819 ImidazopyrrolidinoneNot specified6.7Human recombinant POP
KYP-2047 Cyanopyrrolidine1.13.2Human recombinant POP
S 17092 Thiazolidine derivativeNot specified3.5Leishmania infantum POP[10]
ONO-1603 Non-peptide1.3Not specifiedRat brain POP

Note: Ki and IC50 values can vary depending on the experimental conditions, enzyme source, and substrate used.

Experimental Protocols for POP Inhibitor Screening

A standard POP inhibitor screening assay measures the enzymatic activity of POP in the presence and absence of a test compound. This compound is typically used as a positive control to confirm the validity of the assay.

Principle: Prolyl oligopeptidase cleaves a specific fluorogenic or chromogenic substrate. The rate of cleavage is monitored by measuring the increase in fluorescence or absorbance over time. Inhibitors will decrease the rate of this reaction.

Materials:

  • Enzyme: Recombinant human or animal-derived prolyl oligopeptidase.

  • Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-proline-7-amido-4-methylcoumarin) is a common fluorogenic substrate.

  • Assay Buffer: Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.5), often containing EDTA and a reducing agent like DTT.

  • Reference Inhibitor: this compound.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Microplate Reader: Capable of kinetic fluorescence or absorbance measurements.

General Protocol:

  • Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (this compound) in the assay buffer. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Enzyme Incubation: Add the POP enzyme to the wells of a microplate containing the test compounds or this compound. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm for AMC) or absorbance in a microplate reader. Measurements are typically taken every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in fluorescence/absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

    • The IC50 value of this compound should fall within an expected range to validate the assay run.

Visualizing POP-Related Pathways and Workflows

POP Signaling and Pathological Involvement

Prolyl oligopeptidase is implicated in various physiological and pathological processes. Its primary enzymatic function is the cleavage of small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4] This activity modulates the levels of several neuropeptides and peptide hormones, impacting neurotransmission and inflammation.[1][11] Beyond its catalytic role, POP is also involved in protein-protein interactions that can influence pathways like autophagy and the aggregation of proteins such as α-synuclein.[12]

POP_Signaling_Pathway POP Signaling and Pathological Involvement POP Prolyl Oligopeptidase (POP) Neuropeptides Neuropeptides (Substance P, AVP, TRH) POP->Neuropeptides Cleavage AlphaSynuclein α-Synuclein Aggregation POP->AlphaSynuclein Promotes Autophagy Autophagy Regulation (via PP2A interaction) POP->Autophagy Regulates Neurotransmission Modulation of Neurotransmission Neuropeptides->Neurotransmission Inflammation Inflammation Neuropeptides->Inflammation Neurodegeneration Neurodegeneration (e.g., Parkinson's) AlphaSynuclein->Neurodegeneration CellularProcesses Cellular Processes Autophagy->CellularProcesses

Caption: Overview of POP's role in neuropeptide cleavage and pathological protein interactions.

Experimental Workflow for POP Inhibitor Screening

The process of identifying novel POP inhibitors follows a structured workflow, beginning with a primary screen of a compound library and progressing to more detailed characterization of confirmed hits. This compound serves as a crucial control at each stage to ensure data quality and comparability.

POP_Inhibitor_Screening_Workflow Experimental Workflow for POP Inhibitor Screening Start Start: Compound Library PrimaryScreen Primary High-Throughput Screen (Single Concentration) Start->PrimaryScreen HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdentification HitIdentification->Start Non-Hits DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Primary Hits ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits MechanismStudies Mechanism of Inhibition Studies (e.g., Ki, Reversibility) ConfirmedHits->MechanismStudies Selectivity Selectivity Profiling (vs. other proteases) ConfirmedHits->Selectivity LeadOptimization Lead Optimization MechanismStudies->LeadOptimization Selectivity->LeadOptimization ZProProlinal Reference: This compound ZProProlinal->PrimaryScreen Positive Control ZProProlinal->DoseResponse Benchmark

Caption: A typical workflow for screening and identifying novel POP inhibitors.

Logical Framework for Comparing Reference Compounds

The selection of an appropriate reference compound depends on the specific goals of the screening assay. Key parameters for comparison include potency, mechanism of action, and the chemical properties of the inhibitor.

Reference_Compound_Comparison Framework for Comparing POP Reference Inhibitors Goal Goal: Select Optimal Reference Inhibitor Potency Potency (IC50 / Ki) Goal->Potency Mechanism Mechanism of Action (Reversible, Irreversible, Slow-Binding) Goal->Mechanism Selectivity Selectivity (vs. Related Proteases) Goal->Selectivity Scaffold Chemical Scaffold (Peptidomimetic, Non-peptide) Goal->Scaffold ZPP This compound Potency->ZPP Alternatives Alternative Compounds (e.g., JTP-4819, KYP-2047) Potency->Alternatives Mechanism->ZPP Mechanism->Alternatives Selectivity->ZPP Selectivity->Alternatives Scaffold->ZPP Scaffold->Alternatives

Caption: Key criteria for evaluating and selecting a POP reference inhibitor.

References

Safety Operating Guide

Proper Disposal of Z-Pro-Prolinal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Z-Pro-Prolinal, a potent peptide aldehyde inhibitor. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

This compound is classified as a hazardous substance, requiring meticulous handling and disposal. The following step-by-step instructions provide a clear operational plan for waste management from point of generation to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile.

Hazard ClassificationDescription
Acute Toxicity 4, Oral Harmful if swallowed.
Eye Irritant Causes serious eye irritation.
GHS Pictogram GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound

This protocol outlines the process for the safe disposal of solid this compound waste and contaminated materials.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, microcentrifuge tubes), and personal protective equipment (e.g., gloves), must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. A clearly labeled, sturdy container with a secure lid is required.

    • The original product container may be used if it is in good condition.[1]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms (GHS07).

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][2]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[2]

    • Ensure the waste container is kept closed except when adding waste.[1]

  • Request for Waste Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]

    • Do not attempt to transport the hazardous waste outside of the laboratory.

  • Disposal of Empty Containers:

    • A container that held this compound is considered empty when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.

    • For containers that held acutely toxic substances (P-listed waste), triple rinsing with a suitable solvent is required.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3] While this compound is not typically P-listed, it is best practice to consult with your EHS department for specific rinsing requirements.

    • After appropriate rinsing (if required), deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. For specific institutional procedures, please consult your organization's Environmental Health and Safety (EHS) manual.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

G start This compound Waste Generated is_solid Solid Waste or Contaminated Material? start->is_solid collect_solid Collect in Designated Hazardous Waste Container is_solid->collect_solid Yes label_container Label Container: 'Hazardous Waste, this compound' collect_solid->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Contact EHS for Waste Pickup store_saa->request_pickup ehs_disposal EHS Transports for Final Disposal request_pickup->ehs_disposal

Caption: Workflow for Solid this compound Waste Disposal.

G start Empty this compound Container is_acutely_toxic Acutely Toxic (P-listed)? start->is_acutely_toxic triple_rinse Triple Rinse with Suitable Solvent is_acutely_toxic->triple_rinse Yes deface_label Deface or Remove Original Label is_acutely_toxic->deface_label No consult_ehs Consult EHS for Specific Guidance is_acutely_toxic->consult_ehs Unsure collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Decision Process for Empty Container Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Pro-Prolinal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent enzyme inhibitors like Z-Pro-Prolinal. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust through value beyond the product itself.

Immediate Safety and Handling Precautions

This compound is a potent and selective inhibitor of prolyl oligopeptidase (POP), a crucial enzyme in neuropeptide metabolism. Due to its biological activity and potential hazards, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification:

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

The GHS pictogram associated with these hazards is an exclamation mark.[1]

Precautionary Statements:

The following precautionary statements must be observed when handling this compound:[1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard Recommendation
Hands Chemical-resistant glovesNitrile gloves are a suitable option. Ensure gloves are regularly inspected for tears or holes before use.
Eyes/Face Safety glasses with side shields or safety gogglesMust meet appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards.
Body Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or gown should be worn.
Respiratory Not generally required for small quantities in a well-ventilated area.For procedures that may generate dust or aerosols (e.g., weighing large quantities), a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

This section provides a detailed methodology for the preparation and handling of this compound in a typical laboratory setting.

1. Preparation and Weighing:

  • Location: Perform all weighing and initial dilutions of this compound powder in a certified chemical fume hood to minimize inhalation risk.

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Use a calibrated analytical balance.

    • Carefully transfer the desired amount of this compound powder from the storage vial to a pre-weighed container using a clean spatula.

    • Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.

    • Close the primary container tightly after use.

2. Solubilization:

  • Solvent: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations of ≥10 mg/mL.[1]

  • Procedure:

    • In the chemical fume hood, add the appropriate volume of DMSO to the weighed this compound powder.

    • Gently vortex or sonicate the solution until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no particulates.

    • Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

3. Storage of Stock Solutions:

  • Temperature: Store this compound as a powder and in solution at -20°C for long-term stability.[1]

  • Conditions: The compound should be stored in a desiccated environment.[1] Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
This compound Solutions Collect in a designated, labeled hazardous waste container. The solvent (e.g., DMSO) may have specific disposal requirements.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves) Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid hazardous waste stream.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Studies:

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_compound->treat_cells seed_cells Seed Cells in Culture Plates incubate_cells Incubate Cells seed_cells->incubate_cells incubate_cells->treat_cells assay Perform Cellular Assay (e.g., Western Blot, qPCR) treat_cells->assay data_analysis Data Analysis assay->data_analysis

Figure 1. A generalized experimental workflow for in vitro studies using this compound.

Prolyl Oligopeptidase Inhibition and Downstream Effects:

This compound exerts its biological effects by inhibiting prolyl oligopeptidase (PREP). This inhibition can lead to a cascade of downstream cellular events, including the induction of autophagy. The following diagram illustrates this simplified signaling pathway.

signaling_pathway Z_Pro_Prolinal This compound PREP Prolyl Oligopeptidase (PREP) Z_Pro_Prolinal->PREP Autophagy_Induction Induction of Autophagy PREP->Autophagy_Induction LC3_II Increased LC3-II Autophagy_Induction->LC3_II p62 Decreased p62 Autophagy_Induction->p62

Figure 2. Simplified signaling pathway of this compound's effect on autophagy.

By providing this comprehensive guide, we aim to empower researchers with the knowledge and tools necessary to handle this compound safely and effectively, thereby accelerating scientific discovery while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Pro-Prolinal
Reactant of Route 2
Reactant of Route 2
Z-Pro-Prolinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.